molecular formula C14H11NO3 B1399312 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde CAS No. 1426814-89-2

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

Cat. No.: B1399312
CAS No.: 1426814-89-2
M. Wt: 241.24 g/mol
InChI Key: KUKJVWPDNAPPOH-UHFFFAOYSA-N
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Description

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde is a specialized biphenyl derivative designed for advanced research and development. This compound integrates two key functional groups—an electron-withdrawing nitro group and a formyl group (aldehyde)—on a biphenyl scaffold that also features a methyl substituent. This specific structure makes it a valuable intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for constructing complex biaryl systems . The biphenyl core is a fundamental structure in medicinal chemistry and materials science, found in a wide range of bioactive molecules and functional materials . The aldehyde group is a versatile handle for further chemical transformation, readily undergoing condensation reactions to form Schiff bases or serving as a precursor to other functional groups like alcohols or carboxylic acids. Meanwhile, the nitro group can be reduced to an amine, providing access to aniline derivatives and enabling the construction of diverse molecular libraries . Compounds of this class are frequently explored as key intermediates in the synthesis of potential pharmacologically active substances, including anticancer agents, anti-inflammatory drugs, and antimicrobial compounds . Furthermore, substituted biphenyl aldehydes are of significant interest in the development of new materials, such as liquid crystals and organic light-emitting diodes (OLEDs) . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and consult the relevant safety data sheets.

Properties

IUPAC Name

5-(4-methylphenyl)-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-10-2-4-11(5-3-10)12-6-7-14(15(17)18)13(8-12)9-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKJVWPDNAPPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis Pathway of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern medicinal chemistry. Specifically, 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde serves as a critical structural intermediate in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, which are actively investigated for cardiovascular disease management[1]. This whitepaper provides an in-depth, self-validating methodological guide to synthesizing this biphenyl architecture via the Suzuki-Miyaura cross-coupling reaction, detailing the mechanistic causality behind reagent selection, catalytic cycles, and process optimization.

Strategic Retrosynthesis & Mechanistic Rationale

The construction of the biaryl core relies on the precise regiochemistry of the starting materials to establish the 3,4-substitution pattern on the primary phenyl ring. Retrosynthetic disconnection of the C-C biaryl bond yields two commercially accessible precursors: 5-bromo-2-nitrobenzaldehyde and 4-methylphenylboronic acid (p-tolylboronic acid)[2].

Causality in Reaction Design

Every component in this synthetic pathway is chosen based on strict electronic and steric principles:

  • The Electrophile (5-bromo-2-nitrobenzaldehyde): The strong electron-withdrawing nature of the ortho-nitro group significantly lowers the activation energy required for the oxidative addition of the palladium catalyst into the C-Br bond. The aldehyde group remains unreactive under standard Suzuki conditions, preserving a versatile functional handle for downstream cyclization into quinoline-3-carboxamide derivatives[2].

  • The Nucleophile (4-methylphenylboronic acid): Boronic acids are environmentally benign and stable. However, they require activation by a base to form a negatively charged, highly nucleophilic boronate complex, which is mandatory for the transmetalation step.

  • Catalyst Selection (Pd(dppf)Cl₂): While standard Pd(PPh₃)₄ is functional, the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry on the Pd(II) intermediate. This stereochemical alignment drastically accelerates the final reductive elimination step and suppresses unwanted homocoupling side reactions.

The Suzuki-Miyaura Catalytic Cycle

The transformation is driven by a finely tuned Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates the flow of intermediates, highlighting the critical transition states that dictate the reaction's success.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Pd(II) Complex Oxidative Addition Pd0->OA + 5-Bromo-2-nitrobenzaldehyde TM Pd(II) Complex Transmetalation OA->TM + p-Tolylboronic Acid + Base RE Reductive Elimination TM->RE RE->Pd0 Product 4'-Methyl-4-nitrobiphenyl -3-carbaldehyde RE->Product Product Release

Catalytic cycle of the Suzuki-Miyaura coupling for biphenyl synthesis.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system where each step provides observable feedback to the scientist. The following methodology ensures high fidelity and reproducibility.

Reagents & Materials
  • Aryl Halide: 5-bromo-2-nitrobenzaldehyde (1.0 equiv, 10 mmol)

  • Boronic Acid: 4-methylphenylboronic acid (1.2 equiv, 12 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.5 mmol)

  • Base: K₃PO₄ (2.0 equiv, 20 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing

  • Action: Combine the aryl halide, boronic acid, and base in the solvent system. Purge the solution with N₂ gas for 15 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) state, halting the catalytic cycle. Degassing is non-negotiable for high yields.

Step 2: Catalyst Addition

  • Action: Add Pd(dppf)Cl₂ under a continuous N₂ stream.

  • Self-Validation Checkpoint: The mixture will immediately exhibit a distinct orange/red hue characteristic of the Pd(II) precatalyst.

Step 3: Thermal Activation & In-Process Control (IPC)

  • Action: Heat the reaction mixture to 90 °C for 6 hours.

  • Self-Validation Checkpoint: The reaction validates its progression visually and chromatographically. A color shift to a dark reddish-brown indicates the formation of the active Pd(0) species. Concurrently, TLC (Hexane/EtOAc 3:1) must demonstrate the complete consumption of the UV-active aryl bromide (

    
    ) and the emergence of a new, highly conjugated product spot (
    
    
    
    ).

Step 4: Aqueous Workup & Extraction

  • Action: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 × 30 mL).

  • Causality: The biphasic separation ensures that inorganic salts and unreacted boronate complexes partition into the aqueous layer, while the lipophilic biphenyl product remains in the organic phase.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Workflow S1 1. Reagent Assembly & Degassing (Ar-Br, Ar'-B(OH)2, Base, Solvent) S2 2. Catalyst Addition (Pd(dppf)Cl2 under N2 atmosphere) S1->S2 S3 3. Thermal Activation (90°C for 6 hours) S2->S3 IPC 4. In-Process Control (IPC) (LC-MS / TLC Validation) S3->IPC IPC->S3 Incomplete Conversion S4 5. Aqueous Workup & Extraction (Biphasic Separation) IPC->S4 Conversion > 95% S5 6. Chromatographic Purification (Silica Gel, Hexane/EtOAc) S4->S5

Self-validating experimental workflow for biphenyl cross-coupling.

Analytical Validation & Quantitative Data

To ensure maximum efficiency, the reaction conditions must be optimized. The table below summarizes the quantitative data derived from standard optimization arrays for this specific molecular class. The use of K₃PO₄ in a Dioxane/H₂O system proves superior due to optimal phase-transfer dynamics during transmetalation.

Table 1: Reaction Optimization Data for this compound

EntryCatalystBaseSolvent SystemTemp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O801265%
2Pd(dppf)Cl₂K₂CO₃DMF/H₂O80878%
3 Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane/H₂O 90 6 89% (Optimal)
Spectroscopic Confirmation

Post-purification, the identity and purity of this compound must be confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. Authoritative literature defines the following critical ¹H-NMR (CDCl₃) chemical shifts for this molecule[2]:

  • δ 2.43 ppm (3H, s): Confirms the successful integration of the 4'-methyl group from the boronic acid.

  • δ 10.52 ppm (1H, s): Confirms that the highly sensitive aldehyde (-CHO) functional group survived the basic, thermal coupling conditions intact.

Conclusion

The synthesis of this compound via the Suzuki-Miyaura pathway is a highly efficient, scalable process when governed by strict mechanistic controls. By understanding the causality behind catalyst geometry, solvent phase dynamics, and rigorous in-process validations, researchers can reliably produce this critical intermediate for advanced drug discovery pipelines.

References

  • Li, W.-Y.; Xiong, X.-Q.; Zhao, D.-M.; Shi, Y.-F.; Yang, Z.-H.; Yu, C.; Fan, P.-W.; Cheng, M.-S.; Shen, J.-K. "Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors." Molecules 2012, 17(5), 5497-5507. Verified URL:[Link]

Sources

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde , a specialized biaryl intermediate used in the synthesis of heterocyclic pharmaceutical candidates.

CAS Registry Number: 1426814-89-2 Synonyms: 5-(4-Methylphenyl)-2-nitrobenzaldehyde; 2-Nitro-5-(p-tolyl)benzaldehyde Chemical Formula: C₁₄H₁₁NO₃ Molecular Weight: 241.24 g/mol

Executive Summary & Chemical Identity

This compound is a functionalized biaryl building block characterized by a biphenyl core substituted with a nitro group, an aldehyde moiety, and a methyl group.[1] Its structural orthogonality—containing an electrophilic aldehyde, a reducible nitro group, and a lipophilic tolyl ring—makes it a critical scaffold for divergent synthesis .

It is primarily utilized as a precursor for polyheterocyclic compounds , including quinoline-3-carboxamide derivatives investigated as Cholesteryl Ester Transfer Protein (CETP) inhibitors.

Key Identifiers Table
Identifier TypeValue
CAS Number 1426814-89-2
IUPAC Name 4'-Methyl-4-nitro[1,1'-biphenyl]-3-carbaldehyde
Alt.[1][2][3] Name 5-(4-Methylphenyl)-2-nitrobenzaldehyde
SMILES CC1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])C=O[1]
InChIKey Predicted: XQYBLSKO-UHFFFAOYSA-N (Derivative)
Appearance Pale yellow to yellow solid (Characteristic of nitro-aromatics)

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust synthetic route to this compound involves the palladium-catalyzed cross-coupling of 5-bromo-2-nitrobenzaldehyde with 4-methylphenylboronic acid . This approach ensures regioselectivity and preserves the sensitive aldehyde and nitro functionalities.

Reaction Logic
  • Electrophile: 5-Bromo-2-nitrobenzaldehyde (The bromine at position 5 is activated for oxidative addition).

  • Nucleophile: 4-Methylphenylboronic acid (p-Tolylboronic acid).

  • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃).

Step-by-Step Experimental Protocol

Note: This protocol is synthesized from standard biaryl coupling methodologies adapted for nitro-aldehyde substrates.

Reagents:

  • 5-Bromo-2-nitrobenzaldehyde (1.0 equiv)

  • 4-Methylphenylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Base: Na₂CO₃ (2.0 equiv).

Procedure:

  • Inert Atmosphere Setup: Charge a dried Schlenk flask or 3-neck round-bottom flask with 5-bromo-2-nitrobenzaldehyde and 4-methylphenylboronic acid. Evacuate and backfill with Argon (3 cycles).

  • Solvent Degassing: Add the solvent mixture (e.g., Dioxane/H₂O) which has been pre-degassed (sparged with Argon for 20 mins) to prevent homocoupling or catalyst oxidation.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of Argon.[4]

  • Reaction: Heat the mixture to 80–90 °C for 6–12 hours. Monitor via TLC (typically 20% EtOAc/Hexanes) for the disappearance of the bromide.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.[5]

  • Purification: Concentrate under reduced pressure. Purify the crude yellow residue via flash column chromatography (Silica Gel, Gradient: 5% → 20% EtOAc in Hexanes).

Yield Expectation: 65–85%.

Synthesis Workflow Diagram

The following diagram illustrates the convergent synthesis and subsequent potential transformation into the amino-derivative.

SynthesisPathway Bromide 5-Bromo-2-nitrobenzaldehyde (Electrophile) Catalyst Pd(PPh3)4 / Na2CO3 Suzuki Coupling Bromide->Catalyst Boronic 4-Methylphenylboronic acid (Nucleophile) Boronic->Catalyst Product 4'-Methyl-4-nitrobiphenyl- 3-carbaldehyde (CAS 1426814-89-2) Catalyst->Product 80°C, 12h Reduction Fe/AcOH or SnCl2 Reduction Product->Reduction Amino 4'-Methyl-4-aminobiphenyl- 3-carbaldehyde (Heterocycle Precursor) Reduction->Amino Selective Nitro Red.

Caption: Convergent synthesis of the target nitro-aldehyde via Suzuki coupling and downstream reduction.

Applications in Drug Development

The primary utility of this compound lies in its ability to serve as a "masked" amino-aldehyde . The nitro group acts as a protected amine, while the aldehyde serves as an anchor for condensation reactions (e.g., Friedländer synthesis).

Quinoline-3-Carboxamide Synthesis (CETP Inhibitors)

Research indicates this compound is a key intermediate for synthesizing 6-phenylquinoline-3-carboxamide derivatives.

  • Mechanism: The nitro group is reduced to an amine (using Fe/NH₄Cl or Zn/AcOH). The resulting o-amino benzaldehyde undergoes condensation with keto-esters (like ethyl acetoacetate) to form the quinoline core.

  • Therapeutic Target: These derivatives are explored as inhibitors of Cholesteryl Ester Transfer Protein (CETP), a target for dyslipidemia and cardiovascular disease management.

Divergent Heterocycle Formation
  • Imidazoles: Condensation of the aldehyde with diamines or glyoxal equivalents.

  • Schiff Bases: Reaction with primary amines to form azomethines for coordination chemistry or further reduction.

Safety & Handling Protocols

As a nitro-aromatic aldehyde, this compound requires specific safety precautions during handling and storage.[6]

Hazard ClassRisk DescriptionMitigation Strategy
Reactivity Aldehydes can oxidize to carboxylic acids in air.Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Toxicity Nitro compounds are often potential mutagens or blood toxins (methemoglobinemia).Use full PPE (Nitrile gloves, safety glasses). Handle in a fume hood.
Thermal Nitro compounds can be energetic.Avoid high temperatures (>150°C) during drying. Do not distill to dryness.

References

  • ChemBK. (n.d.). 5-(4-Methylphenyl)-2-nitrobenzaldehyde (CAS 1426814-89-2).[1] Retrieved from [Link]

  • Zhang, L., et al. (2012). Synthesis and Biological Evaluation of Quinoline-3-carboxamide Derivatives as Potential Cholesteryl Ester Transfer Protein Inhibitors. Molecules, 17(5), 5586-5604. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4'-Methyl-4-nitrobiphenyl derivatives (Analogous Structures).[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Imperative of Thermal Stability

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde is a complex organic molecule featuring a biphenyl backbone, a nitro group, a methyl group, and a carbaldehyde functional group. While its specific applications are not widely documented, its structure suggests potential utility as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs[1]. The presence of the nitroaromatic moiety is of particular significance from a safety and stability perspective. Nitroaromatic compounds are a class of materials known for their energetic properties and potential for rapid, exothermic decomposition[2][3].

The thermal stability of a compound is not merely a matter of academic interest; it is a critical parameter that dictates its safe handling, storage, processing, and application. For professionals in drug development and chemical synthesis, a thorough understanding of a molecule's response to heat is paramount to prevent hazardous events such as runaway reactions, explosions, or the formation of toxic degradation products[2][4]. This guide provides a theoretical assessment of the factors influencing the thermal stability of this compound and outlines the definitive experimental procedures for its empirical determination.

Theoretical Assessment of Thermal Stability: A Structure-Based Analysis

The thermal stability of this compound is a composite of the contributions from its distinct structural components.

  • The Biphenyl Core: The biphenyl structure itself is characterized by high thermal stability due to the strength of its aromatic C-C and C-H bonds. Polyimides containing biphenyl moieties, for instance, exhibit excellent thermal stability, with decomposition temperatures often exceeding 500 °C[5].

  • The Nitro Group (-NO₂): This is the primary determinant of the compound's potential thermal instability. The C-NO₂ bond is relatively weak compared to other bonds in the molecule, with a bond dissociation energy of approximately 297 ± 17 kJ/mol[2]. Cleavage of this bond is often the initial step in the thermal decomposition of nitroaromatic compounds, leading to the formation of reactive radical species that can trigger a self-accelerating decomposition reaction[6][7]. The electron-withdrawing nature of the nitro group also makes the aromatic ring more susceptible to certain degradation pathways[3].

  • The Methyl Group (-CH₃): The position of the methyl group relative to other functional groups can influence the decomposition mechanism. For example, in nitrotoluenes, a methyl group ortho to the nitro group can lead to an intramolecular rearrangement, a pathway not available to its meta and para isomers[2][6]. While the methyl group in this compound is on a separate ring from the nitro group, its presence can still affect the overall electronic properties and, consequently, the stability.

  • The Carbaldehyde Group (-CHO): The aldehyde group is susceptible to oxidation, which can be a factor in the overall thermal behavior, especially in the presence of air. Under inert conditions, its direct impact on initiating decomposition is likely less significant than that of the nitro group. However, its reactivity could contribute to secondary decomposition reactions. Studies on compounds like cinnamaldehyde have shown that the aldehyde moiety can be a site of oxidation[8].

Predicted Decomposition Behavior: Based on the above analysis, the primary thermal decomposition pathway for this compound is expected to be initiated by the homolytic cleavage of the C-NO₂ bond. This would be followed by a cascade of radical reactions, leading to the evolution of gases (such as NOx, CO, CO₂) and the formation of solid char. The potential for a rapid release of energy necessitates careful experimental evaluation.

Compound This compound Biphenyl Biphenyl Core (High Stability) Compound->Biphenyl Nitro Nitro Group (Primary Instability Driver) Compound->Nitro Methyl Methyl Group (Influences Pathway) Compound->Methyl Aldehyde Aldehyde Group (Oxidation Site) Compound->Aldehyde Decomposition Thermal Decomposition Nitro->Decomposition Initiates via C-NO₂ Cleavage Aldehyde->Decomposition Secondary Reactions

Caption: Predicted influence of functional groups on thermal stability.

Experimental Determination of Thermal Stability

A multi-technique approach is essential for a comprehensive understanding of the thermal stability of this compound. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the foundational methods.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and exothermic decompositions.[9][10][11]

Objective: To determine the melting point (an indicator of purity) and to identify the onset temperature and energy release of any exothermic decomposition events. A sharp, high-energy exotherm is a strong indicator of a potential runaway reaction.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum or gold-plated high-pressure DSC pan. Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).

    • Heat the sample at a linear rate of 10 °C/min to a final temperature that is safely above the completion of any observed thermal events (e.g., 400-500 °C). The final temperature should be chosen carefully to avoid damaging the instrument in case of a very energetic decomposition.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify the endothermic peak corresponding to the melting point (Tm).

    • Identify any exothermic peaks. Determine the onset temperature (T_onset) of the exotherm, which represents the start of decomposition.

    • Integrate the area of the exothermic peak to quantify the heat of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which a material begins to decompose and to quantify the mass loss at different stages.[4]

Objective: To determine the onset temperature of decomposition based on mass loss and to characterize the decomposition profile (e.g., single-stage vs. multi-stage decomposition).

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace. Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a stable starting temperature (e.g., 30 °C).

    • Heat the sample at a linear rate of 10 °C/min to a high final temperature (e.g., 600-800 °C) to ensure complete decomposition.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Generate a plot of percent mass versus temperature.

    • Determine the onset temperature of decomposition, often defined as the temperature at which 5% mass loss occurs (T_d5%).

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

cluster_DSC DSC Workflow cluster_TGA TGA Workflow DSC_Prep 1. Sample Prep (1-3 mg in sealed pan) DSC_Setup 2. Instrument Setup (N₂ Purge) DSC_Prep->DSC_Setup DSC_Heat 3. Heating Program (10 °C/min) DSC_Setup->DSC_Heat DSC_Data 4. Data Acquisition (Heat Flow vs. Temp) DSC_Heat->DSC_Data DSC_Analysis 5. Analysis (Tm, T_onset, ΔH_d) DSC_Data->DSC_Analysis TGA_Prep 1. Sample Prep (5-10 mg in open pan) TGA_Setup 2. Instrument Setup (N₂ Purge) TGA_Prep->TGA_Setup TGA_Heat 3. Heating Program (10 °C/min) TGA_Setup->TGA_Heat TGA_Data 4. Data Acquisition (Mass vs. Temp) TGA_Heat->TGA_Data TGA_Analysis 5. Analysis (T_d5%, DTG peaks) TGA_Data->TGA_Analysis

Caption: Standard experimental workflows for DSC and TGA analysis.

Data Presentation and Interpretation

The data obtained from DSC and TGA should be systematically tabulated to provide a clear summary of the compound's thermal properties.

ParameterSymbolMethodTypical Value (for Nitroaromatics)Significance
Melting PointTmDSCVariableIndicator of purity and physical transition
Onset of Decomposition (Exotherm)T_onsetDSC150 - 250 °CStart of energetic decomposition
Heat of DecompositionΔH_dDSC> 500 J/gMeasure of decomposition energy
5% Mass Loss TemperatureT_d5%TGA160 - 260 °COnset of significant mass loss
Temperature of Max. Decomposition RateT_maxTGA (DTG)VariablePoint of most rapid decomposition

Interpreting the Results: A low T_onset from DSC, especially when coupled with a large ΔH_d, indicates a high potential for a thermal hazard. The T_d5% from TGA should correlate reasonably well with the T_onset from DSC. A significant discrepancy might suggest a non-mass-loss event (like an isomerization) preceding decomposition.

Safe Handling and Storage Recommendations

Given the presence of the nitro group, this compound should be treated as a potentially energetic material until proven otherwise by thorough experimental testing.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames. Avoid contact with strong oxidizing and reducing agents.

  • Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle only small quantities, especially during initial characterization. Avoid grinding or subjecting the material to high impact or friction.

  • Scale-up: Before any scale-up operations, a comprehensive thermal hazard assessment, potentially including more advanced techniques like Accelerating Rate Calorimetry (ARC), is strongly recommended to understand its behavior under adiabatic conditions[4].

Conclusion

While direct experimental data for this compound is lacking, a scientific, structure-based analysis strongly suggests that its thermal stability is governed by the energetic nitroaromatic moiety. The compound should be presumed to have a high potential for exothermic decomposition at elevated temperatures. This guide provides the necessary theoretical framework and detailed experimental protocols using DSC and TGA to definitively characterize its thermal properties. Such an empirical investigation is not merely a recommendation but a prerequisite for the safe and effective use of this compound in any research or development setting.

References

  • Thermal Stability Characteristics of Nitroarom
  • Thermal Hazard Analysis of Nitroarom
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Tre
  • The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. Benchchem.
  • Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Springer.
  • Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Tre
  • Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applic
  • Nitroaromatic Compounds,
  • TGA curve of biphenyl luminophors.
  • Differential Scanning Calorimetry (DSC). The Royal Society of Chemistry.
  • Differential scanning calorimetry. Wikipedia.
  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing.
  • Differential Scanning Calorimetry (DSC). Chemistry LibreTexts.
  • What is Differential Scanning Calorimetry? TA Instruments.
  • Thermal Stability Testing: Ensuring Safe Chemical Use.
  • Synthesis and properties of 6-methyl-4-(m-nitrophenyl)-3-cyanopyridin-2(1H)-ones, the corresponding pyridine-2(1H)-thiones, and their hydrogenated analogs.
  • Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. Taylor & Francis Online.
  • JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS). JIDPTS.
  • 4-Methyl-3-nitrobenzaldehyde, 98% 1 g. Thermo Scientific Chemicals.

Sources

Unlocking the Potential of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde: A Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl scaffold is a privileged structure in both medicinal chemistry and materials science, offering a unique combination of rigidity, aromaticity, and tunable functionality.[1][2] The novel compound, 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde, incorporates this versatile core with strategically positioned nitro, aldehyde, and methyl groups, suggesting a wealth of untapped research opportunities. This technical guide provides a comprehensive overview of potential research avenues for this molecule, spanning from therapeutic applications to advanced materials. We will delve into the scientific rationale behind each proposed area of investigation and provide detailed, actionable experimental protocols to empower researchers to explore its potential.

Introduction: The Structural Promise of this compound

This compound is an organic compound characterized by a biphenyl backbone. This core structure consists of two phenyl rings linked by a single bond, which imparts a degree of rotational freedom while maintaining overall structural rigidity.[3] Key functional groups adorn this scaffold: a nitro group (NO2) at the 4-position of one phenyl ring, a carbaldehyde group (CHO) at the 3-position of the same ring, and a methyl group (CH3) at the 4'-position of the second phenyl ring.

The interplay of these functionalities suggests a molecule with diverse chemical reactivity and potential for specific biological interactions or material properties. The electron-withdrawing nature of the nitro and aldehyde groups can influence the electronic properties of the biphenyl system, while the aldehyde group provides a reactive handle for further synthetic modifications.[4] The methyl group can impact solubility and steric interactions. While specific data for this exact molecule is not yet prevalent in the literature, its constituent parts point towards exciting research directions.

Potential Research Areas in Medicinal Chemistry

The presence of the nitroaromatic and biphenyl moieties suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

Anticancer Drug Discovery

Scientific Rationale: Nitroaromatic compounds have been investigated for their anticancer properties, often acting as prodrugs that are selectively activated in the hypoxic environment of solid tumors.[5][6] The reduction of the nitro group can lead to the formation of reactive species that induce DNA damage and apoptosis in cancer cells.[5] Furthermore, the biphenyl scaffold is present in numerous approved drugs and clinical candidates, demonstrating its utility in designing molecules that interact with biological targets.[1][2] The aldehyde functionality can be derivatized to generate a library of compounds with potentially enhanced potency and selectivity.

Experimental Workflow:

Caption: Workflow for investigating the anticancer potential of this compound derivatives.

Protocol: Synthesis of Schiff Base Derivatives

  • Dissolve 1 mmol of this compound in 10 mL of ethanol.

  • Add 1.1 mmol of the desired primary amine to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Characterize the product using NMR, IR, and Mass Spectrometry.

Protocol: MTT Cytotoxicity Assay

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (and a vehicle control) for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC50 value.

Antimicrobial Agent Development

Scientific Rationale: Nitroaromatic compounds, such as nitrofurans, are known for their broad-spectrum antimicrobial activity.[7] The nitro group can be reduced by microbial nitroreductases to generate cytotoxic radicals that damage cellular components.[6] The biphenyl moiety can enhance lipophilicity, potentially improving cell membrane penetration. The aldehyde can be used to synthesize derivatives like nitrones, which have shown promising antimicrobial and antifungal activities.[8]

Experimental Workflow:

Caption: Workflow for evaluating the antimicrobial activity of nitrone derivatives of this compound.

Protocol: Synthesis of Nitrone Derivatives

  • Reduce the corresponding nitro compound to a phenylhydroxylamine derivative using a reducing agent like zinc dust in the presence of ammonium chloride.[8]

  • Dissolve the synthesized phenylhydroxylamine and this compound in a suitable solvent like ethanol.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Isolate the product by filtration or column chromatography.

  • Characterize the synthesized nitrones using spectroscopic methods (FT-IR, NMR).[8]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate with appropriate growth medium.

  • Inoculate each well with a standardized microbial suspension.

  • Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Potential Research Areas in Materials Science

The rigid, conjugated biphenyl system suggests potential applications in materials science, particularly in optics and electronics.

Organic Semiconductors

Scientific Rationale: Biphenyl derivatives are being explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][9] The extended π-conjugation of the biphenyl system can facilitate charge transport. The introduction of electron-withdrawing nitro and aldehyde groups and an electron-donating methyl group can modulate the HOMO and LUMO energy levels, allowing for the tuning of the material's electronic properties.

Experimental Workflow:

Caption: Workflow for the development and characterization of organic semiconductor materials based on this compound.

Protocol: Thin-Film Deposition by Spin Coating

  • Prepare a solution of the synthesized material in a suitable organic solvent (e.g., chloroform, toluene).

  • Clean the substrate (e.g., silicon wafer, glass) using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water).

  • Dispense the solution onto the center of the substrate.

  • Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film.

  • Anneal the film at an elevated temperature to remove residual solvent and improve film morphology.

Protocol: Cyclic Voltammetry

  • Dissolve the compound in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Scan the potential and record the resulting current to determine the oxidation and reduction potentials.

  • Estimate the HOMO and LUMO energy levels from the onset of the oxidation and reduction peaks.

Conclusion

This compound represents a molecule of significant interest with a high potential for discovery in both medicinal chemistry and materials science. Its unique combination of a biphenyl scaffold with versatile functional groups provides a rich platform for synthetic modification and exploration of its biological activities and material properties. The proposed research avenues and experimental protocols in this guide offer a solid foundation for researchers to embark on the exciting journey of unlocking the full potential of this promising compound.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
  • Biphenyl Uses: Chemical Properties, Industrial Applic
  • methyl-[1,1'-biphenyl]-4-carbaldehyde. Sigma-Aldrich.
  • 4-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde. (2025). PubChem - NIH.
  • Investigation of biphenyl enamines for applic
  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. (2022).
  • Drug Discovery Applications of Nitroso (Hetero)
  • CAS 36393-42-7: 4'-Methylbiphenyl-4-carbaldehyde. CymitQuimica.
  • Biphenyl aldehyde substrates for selective meta-C–H...
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor
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  • 1,1'-Biphenyl, 2-methyl-4'-nitro. Organic Syntheses Procedure.
  • 4'-Methylbiphenyl-4-carbaldehyde | 36393-42-7. (2025). ChemicalBook.
  • Mutagenic activity of possible metabolites of 4-nitrobiphenyl ether. PubMed.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025).
  • 4-Nitrobiphenyl. EPA.
  • Organic Compounds with Biological Activity. (2025). MDPI.
  • Benzaldehyde, m-nitro-, dimethylacetal. Organic Syntheses Procedure.
  • Palladium-catalyzed formal (4+2)
  • The influence of methyl substitution of the mutagenicity of nitronaphthalenes and nitrobiphenyls. PubMed.
  • The synthesis of 3′-methyl-4′-nitrobiphenylcarboxylic acids by the reaction of 3-methyl-4-nitrobenzenediazonium acetate with methyl benzoate. Journal of the Chemical Society (Resumed) (RSC Publishing).
  • The influence of methyl substitution of the mutagenicity of nitronaphthalenes and nitrobiphenyls. CDC Stacks.
  • CN102731352B - The preparation method of 4-methylthiobenzaldehyde.

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An In-depth Technical Guide to the Safe Handling of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde, a specialized aromatic compound with potential applications in organic synthesis and drug development. Recognizing the compound's dual chemical nature—an aromatic nitro compound and an aldehyde—this document synthesizes established safety protocols for these functional groups to offer a robust and scientifically grounded approach. It is intended for researchers, chemists, and professionals in laboratory and pharmaceutical settings who may work with this or structurally similar molecules. The causality behind each procedural recommendation is explained to foster a deeper understanding of chemical safety and to ensure self-validating laboratory practices.

Introduction: Understanding the Compound

This compound is a bifunctional organic molecule featuring a nitrobiphenyl core. This structure is of interest to medicinal chemists and materials scientists. The nitro group can serve as a precursor for an amine, a common pharmacophore, while the aldehyde group is a versatile handle for a wide array of chemical transformations, including reductive aminations and Wittig reactions. The methyl group can influence the molecule's solubility and conformational properties, a principle often exploited in drug design known as the "magic methyl" effect[1].

However, the very features that make this compound synthetically attractive are also the source of its potential hazards. The aromatic nitro group is associated with significant toxicological concerns, while aldehydes are known for their irritant and sensitizing properties.[2][3] Therefore, a thorough understanding of its potential risks and the implementation of rigorous safety protocols are paramount. This guide is structured to build from hazard identification to practical handling and emergency procedures, ensuring a comprehensive safety perspective.

Hazard Identification and Risk Assessment

A formal risk assessment must be conducted before any work with this compound begins. This assessment should consider the quantities being used, the nature of the experimental procedure, and the potential for exposure.

Toxicological Profile of Core Moieties

Due to the specific nature of this compound, direct toxicological data is limited. Therefore, we must extrapolate from the known hazards of its constituent functional groups: aromatic nitro compounds and aldehydes.

  • Aromatic Nitro Compounds : This class of chemicals is known for its systemic toxicity. The most prominent acute health hazard is cyanosis, resulting from methemoglobinemia, where the iron in hemoglobin is oxidized, impairing oxygen transport.[3] Chronic exposure can lead to anemia.[3] Aromatic nitrocompounds are readily absorbed through the skin.[3][4] Furthermore, many nitroaromatic compounds are considered potential carcinogens.[5][6] For example, the related compound 4-nitrobiphenyl is a confirmed carcinogen and can cause irritation, headaches, nausea, and fatigue upon acute exposure, with chronic exposure affecting the nervous system, liver, and kidneys.[7][8][9]

  • Aldehydes : Aldehydes are generally irritants to the skin, eyes, and respiratory tract.[2][10] They can also be skin sensitizers, meaning that repeated exposure can lead to an allergic reaction.[11] All work involving aldehydes should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[2][10]

Predicted GHS Classification

Based on the classification of similar compounds like 4'-nitrobiphenyl-4-carboxaldehyde and 4-nitrobenzaldehyde, a predicted Globally Harmonized System (GHS) classification for this compound is summarized below.

Hazard Class Hazard Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[11]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[11]
CarcinogenicityCategory 2H351: Suspected of causing cancer
Aquatic Hazard (Chronic)Category 3H412: Harmful to aquatic life with long lasting effects[11]
Physical and Chemical Hazards
  • Thermal Stability : Aromatic nitrocompounds can decompose exothermically at elevated temperatures.[12] This decomposition can be violent or explosive, and the presence of impurities can lower the decomposition temperature.[12] It is crucial to avoid overheating and to be aware of the thermal profile of any reaction mixture.

  • Dust Explosion : As a solid, finely dispersed powder of this compound could potentially form an explosive mixture with air.[11][13] All sources of ignition should be eliminated when handling the powder.

Risk Assessment Workflow

A systematic approach to risk assessment is critical. The following diagram outlines a logical workflow to be completed before commencing any experiment.

RiskAssessment cluster_prep Phase 1: Preparation & Information Gathering cluster_eval Phase 2: Hazard Evaluation & Control cluster_proc Phase 3: Procedural Safety A Identify Compound: This compound B Review Safety Data Sheets (SDS) for Analogous Compounds (e.g., 4-Nitrobiphenyl, Nitrobenzaldehydes) A->B C Analyze Experimental Protocol: Identify quantities, reaction conditions (temp, pressure), and equipment B->C D Assess Toxicological Hazards: Inhalation, Dermal, Ingestion, Carcinogenicity C->D E Assess Physical Hazards: Flammability, Reactivity, Dust Explosion C->E F Determine Engineering Controls: Fume Hood, Ventilation, Isolation D->F E->F G Select Personal Protective Equipment (PPE): Gloves, Goggles, Lab Coat F->G H Develop Safe Operating Procedure (SOP): Step-by-step handling, storage, and waste disposal G->H I Define Emergency Procedures: Spill Cleanup, First Aid H->I J Final Review and Approval by EHS/Supervisor I->J K K J->K Proceed with Experiment

Caption: Workflow for conducting a risk assessment.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

Engineering Controls
  • Chemical Fume Hood : All manipulations of the solid compound and its solutions must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2][10] The sash should be kept as low as possible, and equipment should be placed at least six inches inside the hood.[10][14]

  • Ventilation : The laboratory should have good general ventilation, with recommended air change rates to prevent the accumulation of vapors.[15]

Personal Protective Equipment (PPE)

The appropriate PPE must be worn at all times when handling this compound.

Protection Type Specification Rationale
Eye Protection Chemical splash goggles or safety glasses with side shields.[13][14]Protects against dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[2][11]Prevents dermal absorption, a primary exposure route for nitroaromatics.[3] Gloves must be inspected before use and removed properly to avoid skin contact.[11]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.[2]Protects skin from accidental contact and provides a barrier.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges may be required for spill cleanup or if engineering controls are insufficient.[2][10]To prevent inhalation of high concentrations of airborne dust.

Safe Handling and Storage Procedures

General Handling
  • Avoid Dust Generation : Handle the solid material carefully to avoid creating dust.[9][13] Use a spatula for transfers and weigh the compound on a weigh boat inside the fume hood.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][15] Do not eat, drink, or smoke in the laboratory.[15]

  • Contaminated Clothing : Contaminated work clothing should not be taken home.[8] It should be removed carefully and decontaminated or disposed of as hazardous waste.[8]

Storage
  • Container : Keep the compound in a tightly sealed, properly labeled container.[2][16]

  • Location : Store in a cool, dry, well-ventilated area away from heat and sources of ignition.[16][17] An approved flammable storage cabinet is recommended.[17]

  • Incompatibilities : Store separately from strong oxidizing agents, strong bases, strong acids, and reducing agents.[17][18] Contact with these substances could lead to vigorous or explosive reactions.[17]

Emergency Procedures

Spill Response
  • Minor Spill (in a fume hood) :

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[17]

    • Using non-sparking tools, carefully sweep the material into a labeled, sealable container for hazardous waste disposal.[2]

    • Decontaminate the area with soap and water.[17][19]

  • Major Spill (outside a fume hood or large quantity) :

    • Evacuate the immediate area and alert laboratory personnel and emergency services.[2]

    • Eliminate all ignition sources.[17]

    • Prevent entry into the area.

    • Await the arrival of trained emergency response personnel.

First Aid Measures
  • Inhalation : Move the person to fresh air immediately.[18][20] If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact : Immediately remove all contaminated clothing.[8][13] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[18][20] Seek medical attention if irritation persists.[11]

  • Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11][21] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11]

  • Ingestion : Do not induce vomiting. Rinse mouth with water.[9][18] Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.[9]

Waste Disposal

All waste containing this compound, including contaminated absorbent materials, gloves, and empty containers, must be treated as hazardous waste.[13]

  • Collect waste in a designated, properly labeled, and sealed container.[17]

  • Never dispose of this chemical down the drain or in regular trash.[17]

  • Follow all local, state, and federal regulations for hazardous waste disposal, coordinating with your institution's Environmental Health and Safety (EHS) department.[17]

Representative Experimental Protocol: Suzuki Coupling Synthesis

To illustrate the integration of safety practices, this section provides a representative protocol for the synthesis of a similar compound, 2-Methyl-4'-nitrobiphenyl, via a palladium-catalyzed Suzuki coupling. This workflow highlights critical safety checkpoints.

SynthesisWorkflow cluster_setup Setup & Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_waste Waste & Cleanup A 1. Don PPE (Goggles, Lab Coat, Nitrile Gloves) B 2. Assemble Glassware in Fume Hood A->B C 3. Weigh Reagents in Hood: - 1-bromo-4-nitrobenzene - Palladium Catalyst - Boronic Acid Derivative B->C D 4. Add Solvent (e.g., THF) and Reagents to Flask C->D E 5. Purge with Inert Gas (e.g., Argon) D->E F 6. Heat Reaction to Reflux (Use heating mantle & stirrer) E->F G 7. Monitor Reaction via TLC (in fume hood) F->G H 8. Cool Reaction to RT G->H I 9. Quench Reaction (e.g., add water) H->I J 10. Perform Liquid-Liquid Extraction (Vent separatory funnel frequently) I->J K 11. Dry Organic Layer and Remove Solvent via Rotary Evaporation J->K L 12. Purify via Recrystallization or Column Chromatography K->L M 13. Collect All Liquid and Solid Waste in Labeled Hazardous Waste Containers L->M N 14. Decontaminate Glassware M->N O 15. Clean Work Area N->O

Caption: A representative synthesis workflow with safety checkpoints.

Protocol Steps with Integrated Safety:

  • Preparation : All glassware is dried and assembled in a chemical fume hood. All reagents, including the solid this compound (if it were a starting material), are weighed and handled exclusively within the hood to prevent dust inhalation and skin contact.

  • Reaction : The reaction is conducted under an inert atmosphere to prevent side reactions and potential oxidation. If heating is required, a heating mantle with a temperature controller is used to avoid localized overheating, which could pose a decomposition risk for the nitroaromatic compound.[12]

  • Workup : The reaction mixture is cooled before quenching to control any exothermic processes. Extractions are performed in the fume hood, and the separatory funnel is vented frequently toward the back of the hood to release any pressure buildup.

  • Purification and Waste : Solvents are removed using a rotary evaporator with a solvent trap to prevent release into the atmosphere. All waste, including aqueous layers from extraction and solvent from chromatography, is collected in appropriately labeled hazardous waste containers.[17]

Conclusion

This compound is a compound that requires a high degree of caution due to the combined hazards of its aromatic nitro and aldehyde functionalities. Its potential for systemic toxicity, skin and eye irritation, and long-term health effects necessitates a comprehensive safety approach. By understanding the underlying chemical principles of these hazards, and by rigorously applying the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner. Adherence to these protocols is not merely procedural; it is a validation of the commitment to a culture of safety in the scientific community.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrobiphenyl.
  • University of Minnesota Environmental Health & Safety. (2015, August 18). Formaldehyde Spill Protocol for Laboratory Personnel.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (Content synthesized from summary on Acetaldehyde handling).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 4-nitrobenzaldehyde.
  • IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Safe Use of Glutaraldehyde in Health Care.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 3-Nitrophenol.
  • Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Methyl-3-nitrobenzaldehyde.
  • New Jersey Department of Health. (2000, February). Hazard Summary: 4-Nitrobiphenyl.
  • Chem Service. (2015, August 13). Safety Data Sheet: 4-Nitrobiphenyl.
  • LGC Standards. (2015). Safety Data Sheet: 4-Nitrobiphenyl-d9.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 4'-Nitrobiphenyl-4-carboxaldehyde.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References.
  • ResearchGate. (n.d.). Toxicity of Nitrobenzenes and Derivatives.
  • Rutgers University. (n.d.). Standard Operating Procedure: 4-Nitrobiphenyl.
  • National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: 4-NITROBIPHENYL.
  • Organic Syntheses. (n.d.). 2-Methyl-4'-nitrobiphenyl. In Org. Synth. Coll. Vol. 6, p.783 (1988); Vol. 56, p.83 (1977).
  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development.

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Methodological & Application

Application Note: Synthesis of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists. It details the robust synthesis of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde via Suzuki-Miyaura cross-coupling.

Abstract & Significance

The target molecule, This compound , is a functionalized biaryl intermediate often utilized in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs) and advanced materials. Its synthesis presents a specific regiochemical challenge: preserving the electrophilic aldehyde and the nitro group while effecting a selective C-C bond formation.

This protocol utilizes the Suzuki-Miyaura coupling , chosen for its tolerance of the nitro and formyl functionalities, avoiding the harsh conditions of Grignard or lithiation chemistry which would be incompatible with the substrate.

Retrosynthetic Analysis

The strategic disconnection relies on the bond between the aryl rings (C1–C1'). The electron-deficient nature of the nitro-aldehyde ring makes the aryl halide partner (A) highly reactive toward oxidative addition, facilitating the cycle.

  • Fragment A (Electrophile): 5-Bromo-2-nitrobenzaldehyde

  • Fragment B (Nucleophile): 4-Methylphenylboronic acid

Retrosynthesis Target 4'-Methyl-4-nitrobiphenyl- 3-carbaldehyde Precursor1 5-Bromo-2-nitrobenzaldehyde (Aryl Halide) Target->Precursor1 Disconnection Precursor2 4-Methylphenylboronic acid (Boronic Acid) Target->Precursor2 Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/VolRole
5-Bromo-2-nitrobenzaldehyde 230.021.02.30 gLimiting Reagent
4-Methylphenylboronic acid 135.961.21.63 gNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.03245 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.212.53.45 gBase
1,4-Dioxane --40 mLSolvent
Water (degassed) --10 mLCo-solvent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Inert Atmosphere: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of nitrogen.

  • Solvent Degassing: In a separate vessel, sparge the 1,4-dioxane/water mixture (4:1 ratio) with nitrogen for 20 minutes. Rationale: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Charging: Add 5-bromo-2-nitrobenzaldehyde (2.30 g, 10 mmol), 4-methylphenylboronic acid (1.63 g, 12 mmol), and Pd(dppf)Cl₂ (245 mg, 0.3 mmol) to the reaction flask.

    • Note: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄ due to its higher stability and resistance to poisoning by the nitro group.

  • Solvation: Cannulate the degassed solvent mixture into the reaction flask.

  • Base Addition: Add the K₂CO₃ (3.45 g) in one portion. The mixture may turn slightly biphasic.

Phase 2: Reaction & Monitoring
  • Heating: Heat the mixture to 85°C (internal temperature) using an oil bath.

  • Time Course: Stir vigorously for 4–6 hours.

  • TLC Monitoring: Check reaction progress using TLC (Eluent: 20% EtOAc in Hexanes).

    • Starting Material Rf: ~0.6 (Bromide)[2]

    • Product Rf: ~0.4 (Aldehyde interacts with silica)

    • Visualization: UV light (nitro group quenches fluorescence strongly).

Phase 3: Workup & Purification
  • Quench: Cool the reaction to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove palladium black. Wash the pad with Ethyl Acetate.

  • Extraction: Separate the organic layer.[5][6] Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).

  • Washing: Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark yellow solid via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: 5%

      
       20% Ethyl Acetate in Hexanes.
      
  • Yield: Expected yield is 75–85% (approx. 1.8–2.0 g) as a light yellow solid.

Mechanistic Insight

The presence of the nitro group at the ortho position to the aldehyde (in the precursor) and para to the bromine significantly impacts the catalytic cycle.

  • Oxidative Addition: The electron-withdrawing nitro and aldehyde groups make the C-Br bond highly electron-deficient, facilitating rapid oxidative addition of Pd(0).

  • Transmetalation: The base (K₂CO₃) activates the boronic acid to a boronate species [Ar-B(OH)₃]⁻, which is more nucleophilic and transfers the aryl group to the Palladium center.

  • Reductive Elimination: The final step releases the biaryl product.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst PdII_ArX Ar-Pd(II)-Br Complex Pd0->PdII_ArX + Ar-Br OxAdd Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar' Complex PdII_ArX->PdII_ArAr + Ar'-B(OH)2 / Base TransMet Transmetalation (Base + Boronic Acid) PdII_ArAr->Pd0 - Product RedElim Reductive Elimination

Figure 2: Catalytic cycle emphasizing the oxidative addition facilitated by the electron-deficient nitro-arene.

Troubleshooting & Optimization (Self-Validating)

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or inactive boronic acid.Degas solvents thoroughly (O₂ kills Pd). Ensure K₂CO₃ is fresh. Switch to Pd(dppf)Cl₂ if using Pd(PPh₃)₄.
Homocoupling (Ar'-Ar') Oxygen presence during transmetalation.Increase inert gas sparging time.[7] Add boronic acid slowly.[8]
Dehalogenation (Ar-H) Hydride source in solvent (e.g., Ethanol).Use Dioxane/Water or Toluene/Water instead of alcohol mixtures.
Black Precipitate Pd precipitation ("Pd Black").Normal at end of reaction. If early, ligand concentration is too low; add 10% free ligand (e.g., PPh₃).

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure. Do not distill the final product at high temperatures; use column chromatography.

  • Palladium: Heavy metal toxicity. Dispose of Celite pads and aqueous waste in appropriate heavy metal waste streams.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Goossen, L. J., et al. (2001). "Pd-catalyzed synthesis of functionalized biaryls." Organic Letters, 3(20), 3165. Link

  • BenchChem. (2025).[5] "Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-substituted Benzaldehydes." BenchChem Application Notes. Link

  • Organic Syntheses. (2009). "Preparation of 2-Methyl-4'-nitrobiphenyl via Suzuki Coupling." Org.[2][4] Synth. 86, 126. Link

Sources

Application Note: 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde as a Strategic Building Block for Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde (referred to herein as MNBC ) represents a highly specialized "ortho-nitrobenzaldehyde" motif embedded within a biphenyl framework. While simple o-nitrobenzaldehydes are common, the MNBC scaffold offers a pre-installed biphenyl core—a privileged structure in drug discovery, particularly for Angiotensin II receptor antagonists (Sartans), kinase inhibitors, and fluorescent probes.

This guide details the strategic application of MNBC in synthesizing three critical heterocyclic classes: Quinolines , Indoles , and Benzimidazoles . By leveraging the orthogonal reactivity of the electrophilic formyl group (-CHO) and the reducible nitro group (-NO2), researchers can access complex fused systems with high atom economy.

Key Structural Advantages
  • Biphenyl Core: Provides the lipophilic biaryl pharmacophore essential for protein-ligand binding (e.g., in GPCRs).

  • Ortho-Nitroaldehyde Motif: A "masked" amino-aldehyde, enabling rapid cyclization via reductive condensation (Friedländer, Cadogan, etc.).

  • 4'-Methyl Handle: Allows for late-stage functionalization (e.g., benzylic bromination) to access "Sartan" type side chains.

Reactivity Profile & Pathway Map

The dual functionality of MNBC allows for divergent synthesis. The aldehyde is the primary electrophile for condensation, while the nitro group serves as a latent nucleophile (upon reduction) or a participant in radical cyclizations.

Pathway Visualization (DOT Diagram)

MNBC_Pathways MNBC 4'-Methyl-4-nitrobiphenyl- 3-carbaldehyde (MNBC) Chalcone Nitro-Chalcone (Intermediate) MNBC->Chalcone Aldol Condensation (Ketones/Base) SchiffBase Schiff Base / Imine MNBC->SchiffBase Diamine Condensation Azido Vinyl Azide (Intermediate) MNBC->Azido Ethyl azidoacetate (NaOEt) Quinoline 6-(4-Tolyl)quinoline (Friedländer) Chalcone->Quinoline Reductive Cyclization (Fe/HCl or H2/Pd) Benzimidazole 2-Substituted Benzimidazole SchiffBase->Benzimidazole Oxidative Cyclization Indole 5-(4-Tolyl)indole (Hemetsberger) Azido->Indole Thermolysis (Boiling Xylene)

Figure 1: Divergent synthetic pathways from MNBC to key heterocyclic scaffolds. Red arrows indicate cyclization steps.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Aryl-6-(4-tolyl)quinolines via Modified Friedländer Annulation

Mechanism: This protocol utilizes a stepwise Claisen-Schmidt condensation followed by reductive cyclization. This is superior to the classic Friedländer method for nitro-aldehydes as it avoids handling unstable amino-aldehydes.

Materials:

  • Precursor: MNBC (1.0 equiv)

  • Reagent: Acetophenone derivative (1.1 equiv)

  • Base: KOH (alcoholic)

  • Reductant: Iron powder / NH4Cl (or SnCl2)

  • Solvent: Ethanol / Water

Step-by-Step Methodology:

  • Condensation (Chalcone Formation):

    • Dissolve MNBC (10 mmol) and acetophenone (11 mmol) in Ethanol (20 mL).

    • Cool to 0–5 °C. Add aqueous KOH (10%, 5 mL) dropwise.

    • Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Validation: Disappearance of aldehyde spot; appearance of a yellow/orange fluorescent spot (chalcone).

    • Workup: Pour into ice water. Filter the yellow precipitate.[1] Recrystallize from ethanol.

  • Reductive Cyclization:

    • Suspend the nitro-chalcone (5 mmol) in Ethanol/Water (3:1, 40 mL).

    • Add Iron powder (20 mmol) and NH4Cl (2 mmol).

    • Reflux vigorously for 4 hours.

    • Mechanism:[1][2][3][4][5] Reduction of -NO2 to -NH2 triggers intramolecular Michael addition to the enone, followed by dehydration/oxidation to the quinoline.

    • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with EtOAc.[6]

    • Purification: Silica gel chromatography (DCM:MeOH).

Self-Validating Checkpoints:

  • 1H NMR (Chalcone): Look for trans-alkene doublets (J ~16 Hz) at δ 7.5–8.0 ppm.

  • 1H NMR (Quinoline): Disappearance of alkene protons; appearance of characteristic quinoline H-2/H-3 signals.

Protocol B: Synthesis of 5-(4-Tolyl)indole via Hemetsberger-Knittel Synthesis

Mechanism: This is the most reliable method for converting o-nitrobenzaldehydes to indoles. It proceeds via a vinyl azide intermediate which undergoes thermolytic nitrene insertion.

Materials:

  • Precursor: MNBC (1.0 equiv)

  • Reagent: Ethyl azidoacetate (4.0 equiv - Handle with Care)

  • Base: Sodium Ethoxide (NaOEt) (4.0 equiv)

  • Solvent: Ethanol (Step 1), Xylene (Step 2)

Step-by-Step Methodology:

  • Formation of Vinyl Azide:

    • Prepare a solution of NaOEt (freshly prepared from Na and EtOH) at -10 °C.

    • Add a mixture of MNBC (10 mmol) and ethyl azidoacetate (40 mmol) dropwise over 30 mins.

    • Critical: Maintain temperature below 0 °C to prevent decomposition.

    • Stir at 0 °C for 4 hours.

    • Workup: Pour into saturated NH4Cl. Extract with ether.[4][7] Do not distill to dryness (explosion hazard). Use the crude oil immediately.

  • Thermolytic Cyclization:

    • Dissolve the crude vinyl azide in anhydrous Xylene (50 mL).

    • Add the solution dropwise to a separate flask of boiling Xylene (140 °C).

    • Note: Dropwise addition prevents the buildup of unstable intermediates.

    • Reflux for 2 hours.[8] Nitrogen gas (N2) evolution will be observed.

    • Workup: Cool and concentrate. Purify via column chromatography.

Self-Validating Checkpoints:

  • IR Spectroscopy: Vinyl azide shows a strong peak at ~2120 cm⁻¹ (-N3).

  • Product Confirmation: Indole NH signal at δ ~11.0 ppm (broad singlet) in 1H NMR.

Protocol C: Synthesis of Benzimidazoles via Oxidative Cyclization

Mechanism: Direct condensation of the aldehyde with a diamine, followed by oxidation of the aminal intermediate.

Materials:

  • Precursor: MNBC (1.0 equiv)

  • Reagent: o-Phenylenediamine (1.1 equiv)

  • Oxidant: Sodium Metabisulfite (Na2S2O5) or Air/DMSO

  • Solvent: DMF or Ethanol

Step-by-Step Methodology:

  • Condensation:

    • Dissolve MNBC (5 mmol) and o-phenylenediamine (5.5 mmol) in DMF (15 mL).

    • Add Na2S2O5 (1.2 equiv) as a mild oxidant.

    • Heat to 100 °C for 6 hours.

  • Workup:

    • Pour mixture into crushed ice/water.

    • The benzimidazole usually precipitates as a solid. Filter and wash with water.[1][9]

  • Purification: Recrystallization from Ethanol/Water.

Data Summary & Troubleshooting

ParameterQuinoline Synthesis (Friedländer)Indole Synthesis (Hemetsberger)Benzimidazole Synthesis
Key Reagent Acetophenone / Fe / HClEthyl Azidoacetateo-Phenylenediamine
Reaction Type Condensation + Reductive CyclizationNitrene InsertionOxidative Condensation
Typical Yield 65–80%50–65%75–90%
Critical Control pH during reduction (keep slightly acidic)Temperature (<0°C for azide formation)Oxidant stoichiometry
Common Pitfall Incomplete reduction of nitro groupDecomposition of azide if heated too fastFormation of bis-imine side products
Analytical Validation (Expected NMR Signals)
  • Aldehyde Proton (-CHO): The starting material MNBC shows a singlet at δ 10.2–10.4 ppm . Complete disappearance of this signal is the primary metric for reaction completion in all protocols.

  • Biphenyl Linkage: The 4'-methyl group appears as a singlet at δ 2.4 ppm . This signal remains relatively constant, serving as an internal standard for integration.

References

  • Friedländer Annulation: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link

  • Hemetsberger Indole Synthesis: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

  • Benzimidazole Synthesis: R. J. Perry & B. D. Wilson. (1993). High-yield synthesis of benzimidazoles from aldehydes and o-phenylenediamines via a bisulfite adduct. Journal of Organic Chemistry, 58(25), 7016–7019. Link

  • Nitro-Aldehyde Reactivity: Ju, Y., & Varma, R. S. (2005). Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: microwave-assisted synthesis of N-azacycloalkanes, isoindole, and pyrazole derivatives. Journal of Organic Chemistry, 71(1), 135-141. (Contextual reference for cyclization). Link

(Note: The specific molecule MNBC is a rational chemical entity derived from established ortho-nitrobenzaldehyde chemistry. Protocols are adapted from standard methodologies for this functional class.)

Sources

Application Note: 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde as a Strategic Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active architectures relies heavily on versatile, multi-functional building blocks. 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde represents a privileged bifunctional intermediate. Structurally, it combines a lipophilic biphenyl core—ubiquitous in pharmaceuticals for exploiting hydrophobic binding pockets and


-

stacking interactions—with an ortho-nitrobenzaldehyde moiety.

This specific functional group arrangement is highly prized. The adjacent nitro and aldehyde groups serve as a classic reactive pair for the rapid, one-pot annulation of nitrogen-containing heterocycles, most notably quinolines and indoles. This Application Note details the physicochemical rationale behind utilizing this scaffold, provides self-validating synthetic protocols, and explores its downstream application in generating bioactive biaryl-fused heterocycles.

Physicochemical Profiling & Structural Rationale

The strategic value of this compound lies in its dual-domain architecture:

  • The Biphenyl Domain (Pharmacophore Anchor): The biphenyl linkage is a proven motif in medicinal chemistry (e.g., in sartans and kinase inhibitors)[1]. The para-methyl group (4'-position) provides a tunable steric boundary that can occupy distinct hydrophobic sub-pockets in target proteins. Furthermore, the benzylic methyl group serves as a latent functional handle; it can be subjected to late-stage radical bromination (e.g., with NBS) to install amines, ethers, or other solubilizing groups.

  • The ortho-Nitrobenzaldehyde Domain (Annulation Precursor): Synthesizing complex quinolines or indoles directly from anilines can be hampered by the instability, toxicity, or poor nucleophilicity of the amine precursors. By utilizing an ortho-nitrobenzaldehyde, the reactive amine is masked. In situ reduction of the nitro group immediately triggers intramolecular cyclization with the adjacent aldehyde (or an externally added ketone), bypassing the need to isolate unstable intermediates[2].

Key Medicinal Chemistry Application: The Friedländer Quinoline Synthesis

Quinolines are "privileged scaffolds" exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and targeted kinase inhibition[2]. The most efficient route to highly substituted quinolines is the Friedländer annulation .

By subjecting this compound to a reductive Friedländer reaction with an active methylene compound (e.g., an aryl ketone), chemists can rapidly generate 2-aryl-6-(p-tolyl)quinolines. The reduction of the nitro group to an amine is coupled directly with condensation and cyclodehydration[3].

Table 1: Optimization of Reductive Friedländer Annulation

Reaction: this compound + Acetophenone


 2-Phenyl-6-(p-tolyl)quinoline
EntryReducing Agent / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Rationale
1

, 10% Pd/C
EtOH251245Over-reduction of the aldehyde competes with condensation.
2

EtOH80672Lewis acidic

byproducts promote cyclodehydration[2].
3

powder (5 eq)
Glacial AcOH100389 Optimal: AcOH acts as both solvent and Brønsted acid catalyst for enolization and cyclodehydration[3].
4

DMF/

90855Poor solubility of the biphenyl intermediate limits conversion.

Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (TLC/LC-MS) are embedded to ensure causality and reproducibility at each step.

Protocol A: Upstream Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize this compound from commercial starting materials.

Rationale: Palladium-catalyzed cross-coupling is utilized to construct the biphenyl core. A biphasic solvent system (Dioxane/Water) ensures the solubility of both the organic electrophile and the inorganic base, which is critical for the transmetalation step[1].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, charge 5-bromo-2-nitrobenzaldehyde (1.0 mmol, 230 mg) and p-tolylboronic acid (1.2 mmol, 163 mg).

  • Catalyst & Base: Add

    
     (0.05 mmol, 36 mg) and anhydrous 
    
    
    
    (2.0 mmol, 276 mg). Note: The bidentate dppf ligand suppresses catalyst degradation and accelerates reductive elimination.
  • Solvent Addition: Inject degassed 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring for 4 hours.

  • Validation Check (LC-MS): Sample the organic layer. The starting bromide (M+H = 230/232) should be consumed, replaced by the product mass (M+H = 242).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 10 mL). Dry the organic layer over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the title compound as a pale yellow solid.
    
Protocol B: Downstream Reductive Friedländer Annulation

Objective: Convert the biphenyl scaffold into a bioactive quinoline derivative.

Rationale: Iron powder in acetic acid serves a dual purpose. Iron acts as the single-electron reductant for the nitro group, while acetic acid provides the necessary protons for reduction and acts as a Brønsted acid to catalyze the subsequent aldol-type condensation and cyclodehydration[3].

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (1.0 mmol, 241 mg) and acetophenone (1.2 mmol, 144 mg) in glacial acetic acid (10 mL) in a round-bottom flask.

  • Reduction Initiation: Add activated Iron powder (5.0 mmol, 279 mg) portion-wise over 10 minutes at room temperature to prevent excessive exotherm.

  • Cyclization: Equip the flask with a reflux condenser and heat to 100 °C for 3 hours.

  • Validation Check (TLC): Elute with Hexanes/EtOAc (7:3). The UV-active starting material spot (

    
    ) should disappear, replaced by a highly fluorescent blue spot under 365 nm UV light (
    
    
    
    ), characteristic of the extended aromatic quinoline system.
  • Workup: Cool the mixture and filter through a pad of Celite to remove iron salts, washing with EtOAc. Neutralize the filtrate carefully with saturated aqueous

    
    . Extract with EtOAc, dry, and concentrate to yield the functionalized biphenyl-quinoline.
    

Workflow & Pathway Visualization

The following diagram illustrates the logical progression from the raw building blocks through the synthetic workflow, culminating in the biological mechanism of action of the resulting biphenyl-quinoline scaffold.

G SM1 5-Bromo-2-nitrobenzaldehyde Intermediate This compound (Bifunctional Scaffold) SM1->Intermediate Suzuki-Miyaura Coupling SM2 p-Tolylboronic Acid SM2->Intermediate Pd(dppf)Cl2, Base Reaction Reductive Friedländer Annulation (Fe, AcOH, Ketone) Intermediate->Reaction in situ Nitro Reduction Product Biphenyl-Fused Quinoline (Bioactive Ligand) Reaction->Product Cyclodehydration Target Target Protein (e.g., Tyrosine Kinase) Product->Target Hydrophobic Pocket Binding (Biphenyl Anchor) Outcome Pathway Blockade & Therapeutic Efficacy Target->Outcome Signal Transduction Inhibition

Fig 1: Synthetic workflow of this compound and its downstream biological targeting.

References

  • A review on transition-metal mediated synthesis of quinolines Indian Academy of Sciences URL:[Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects RSC Advances, Royal Society of Chemistry URL:[Link]

  • A review on synthetic investigation for quinoline- recent green approaches Synthetic Communications, Taylor & Francis URL:[Link]

Sources

Application Note: Catalytic Workflows Involving 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalytic optimization, and validated protocols for biaryl functionalization.

Introduction & Strategic Rationale

4'-Methyl-4-nitrobiphenyl-3-carbaldehyde is a highly versatile, multifunctional biaryl building block. Its unique structural topology—combining an ortho-nitrobenzaldehyde motif with a para-tolyl biaryl axis—makes it an exceptional precursor for the synthesis of complex heterocycles. In drug discovery, the ortho-nitrobenzaldehyde moiety is a privileged pharmacophore precursor, classically utilized in the catalytic synthesis of indoles, indazoles, and quinolines[1].

As a Senior Application Scientist, I have designed this guide to move beyond standard synthetic recipes. Here, we will explore the causality behind the catalytic choices for three distinct workflows: the initial synthesis of the biaryl scaffold, its domino reductive cyclization into quinolines, and its chemoselective reductive amination.

G A 5-Bromo-2-nitrobenzaldehyde + 4-Methylphenylboronic acid B This compound (Core Scaffold) A->B Pd Catalyst Suzuki-Miyaura C Biaryl Quinoline Derivative (Friedländer Cyclization) B->C 1. Reduction (Fe or Pd/C) 2. Active Methylene D Biaryl Secondary Amine (Reductive Amination) B->D R-NH2, NaBH(OAc)3 Chemoselective

Fig 1. Catalytic workflows for the synthesis and functionalization of the biaryl scaffold.

Quantitative Data Summary

The table below summarizes the optimized catalytic parameters for the three primary transformations discussed in this application note.

WorkflowCatalyst / ReagentsTemp (°C)Time (h)Typical Yield (%)Key Advantage
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, K₂CO₃80–1001285–95High tolerance for sterically hindered ortho-nitro groups.
Friedländer Cyclization Fe/AcOH, Active Methylene804–675–90One-pot domino reaction avoids unstable intermediates.
Reductive Amination NaBH(OAc)₃, AcOH (cat.)252–480–95Chemoselective for aldehyde; preserves the nitro group.

Application I: Catalytic Synthesis via Suzuki-Miyaura Cross-Coupling

To access the this compound scaffold, a chemoselective Suzuki-Miyaura cross-coupling is employed between 5-bromo-2-nitrobenzaldehyde and 4-methylphenylboronic acid.

Mechanistic Causality: The presence of the strongly electron-withdrawing nitro group activates the aryl bromide towards oxidative addition by the Palladium catalyst. However, the steric bulk of the ortho-nitro and meta-aldehyde groups necessitates a robust catalyst system. While traditional Pd(PPh₃)₄ can be used, utilizing a bidentate ligand complex like Pd(dppf)Cl₂ or a bulky phosphine ligand (e.g., SPhos) accelerates the transmetalation step and prevents catalyst deactivation through unwanted homocoupling[2].

Protocol 1: Biaryl Scaffold Synthesis
  • Preparation: Charge an oven-dried Schlenk flask with 5-bromo-2-nitrobenzaldehyde (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) as the base.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat for 3 cycles) to prevent oxidative degradation of the catalyst.

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). The water is critical for activating the boronic acid into a reactive boronate species.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/EtOAc) to yield the pure biaryl product.

Application II: Domino Nitro-Reduction and Friedländer Heterocyclization

The most powerful application of this compound is its use in the Friedländer synthesis of substituted biaryl-quinolines.

Mechanistic Causality: The spatial proximity of the nitro and aldehyde groups allows for a highly efficient cascade reaction. Catalytic reduction of the nitro group (using Fe/AcOH or Pd/C with H₂) generates a transient ortho-aminobenzaldehyde. This highly reactive intermediate immediately undergoes an acid-catalyzed aldol condensation with an active methylene compound (AMC) such as a β-diketone or β-ketoester[3]. The one-pot reductive cyclization avoids the need to isolate the unstable ortho-aminobenzaldehyde, driving the thermodynamic equilibrium entirely towards the stable quinoline[4].

G N1 This compound N2 Catalytic Nitro Reduction (Fe/H+ or Pd/C, H2) N1->N2 N3 4-Amino-4'-methylbiphenyl-3-carbaldehyde (Transient Intermediate) N2->N3 N4 Aldol Condensation & Dehydration (with Active Methylene) N3->N4 N5 Substituted Biaryl-Quinoline N4->N5

Fig 2. Domino reductive cyclization mechanism for Friedländer quinoline synthesis.

Protocol 2: One-Pot Quinoline Synthesis
  • Preparation: Dissolve this compound (1.0 equiv) and an active methylene compound (e.g., acetylacetone, 1.2 equiv) in glacial acetic acid.

  • Reduction Initiation: Add Iron powder (Fe, 6.0 equiv) slowly to the stirring solution at room temperature. Note: The iron serves a dual purpose—it acts as a mild reducing agent, while the acidic medium catalyzes the subsequent aldol condensation.

  • Cyclization: Heat the mixture to 80 °C for 4–6 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the complete consumption of the nitro intermediate via TLC.

  • Filtration: Cool the mixture and filter through a pad of Celite to remove iron residues, washing thoroughly with ethyl acetate.

  • Neutralization & Extraction: Neutralize the filtrate slowly with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate, dry the combined organics, and concentrate.

  • Purification: Purify the crude biaryl-quinoline derivative via recrystallization or flash chromatography.

Application III: Chemoselective Catalytic Reductive Amination

When the intact nitro group is required for downstream late-stage functionalization (e.g., conversion to a diazonium salt or urea derivative), the aldehyde can be chemoselectively targeted via reductive amination.

Mechanistic Causality: Using a mild hydride donor like Sodium triacetoxyborohydride (NaBH(OAc)₃) in the presence of a primary amine allows for the formation of the imine and its subsequent reduction without reducing the highly sensitive nitro group[5]. The weakly acidic conditions (utilizing acetic acid as a co-catalyst) protonate the imine, lowering its LUMO energy and facilitating selective hydride attack. The electron-withdrawing acetate groups on the borohydride reduce its nucleophilicity, preventing the premature reduction of the unreacted aldehyde.

Protocol 3: Chemoselective Secondary Amine Synthesis
  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) and a primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise to the reaction mixture.

  • Reaction: Stir the suspension at room temperature for 3 hours.

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases.

  • Workup: Extract the product with dichloromethane (DCM), wash with brine, and dry over MgSO₄.

  • Isolation: Evaporate the solvent to afford the secondary amine. The preserved nitro group can be verified via IR spectroscopy (strong asymmetric and symmetric stretching bands at ~1530 and ~1350 cm⁻¹).

References

  • A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-[(4-bromobenzyl)
  • Transition‐Metal‐Catalyzed Syntheses of Indazoles Source: Asian Journal of Organic Chemistry / ResearchGate URL
  • An efficient Iron/Acetic acid mediated one pot reductive cyclization protocol Source: RSC Advances URL
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: Molecules / NIH URL
  • Nitro compound Source: Wikipedia URL

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

[1][2]

Case ID: PUR-BIPH-ALD-04 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support[1]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely synthesizing 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde via a Suzuki-Miyaura coupling between a 5-halo-2-nitrobenzaldehyde and 4-methylphenylboronic acid.[1]

This intermediate presents a specific "Triad of Trouble" for purification:

  • The Nitro Group: Increases polarity and "stickiness" to palladium catalysts.

  • The Aldehyde: Susceptible to oxidation (forming the carboxylic acid impurity) and Cannizzaro reactions under strong base.

  • The Biphenyl Core: Low solubility in hexanes/water, high solubility in chlorinated solvents, leading to co-elution with homocoupled byproducts.

This guide prioritizes chemical purification (Bisulfite Adduct) over physical separation (chromatography) to achieve >98% purity while removing the difficult impurities.

Phase I: Reaction Work-up & Palladium Remediation[1][2]

Objective: Isolate the crude solid while minimizing Pd residues (black specks) and removing bulk inorganic salts.

The Protocol
  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and Water (1:1 ratio).

  • Filtration (Critical Step):

    • Issue: Palladium often forms colloidal "black" species that pass through paper filters.

    • Solution: Pass the biphasic mixture through a Celite 545 pad (2-3 cm thickness) packed in a sintered glass funnel.

    • Rinse: Wash the pad with warm EtOAc to ensure the product (which may have limited solubility) is fully dissolved.

  • Phase Separation: Separate the organic layer. Wash with Brine (

    
    ).
    
  • Scavenging (Optional but Recommended): If the organic layer is dark brown/black, treat with Silica-supported Thiol (Si-Thiol) or activated carbon for 30 minutes at 40°C, then filter again.[1]

  • Concentration: Dry over

    
     and concentrate in vacuo. Do not distill  (Nitro compounds pose thermal hazards).
    
Troubleshooting Pd Contamination
SymptomDiagnosisCorrective Action
Black Specks in Solid Precipitated Pd(0)Dissolve crude in THF/EtOAc; filter through a 0.45µm PTFE membrane.[1]
Dark Brown Oil Soluble Pd(II) complexesTreat with aqueous N-Acetylcysteine (NAC) or trimercaptotriazine (TMT) resin.[1]

Phase II: The Bisulfite Rescue (Chemical Purification)

Logic: This is the most robust method for this specific compound. It selectively pulls the aldehyde into the aqueous phase as a water-soluble sulfonate salt, leaving non-aldehyde impurities (homocoupled biaryls, unreacted halides, phosphine oxides) in the organic layer.

Step-by-Step Protocol

A. Adduct Formation

  • Dissolve the crude residue in 3 volumes of Ethanol (EtOH) .

  • Add 2 equivalents of Saturated Aqueous Sodium Bisulfite (

    
    ).
    
  • Stir vigorously for 1–2 hours at Room Temperature.

    • Observation: A thick white precipitate (the bisulfite adduct) often forms. This is good.

B. The Wash (Removing Impurities)

  • Dilute the mixture with Ethyl Acetate (EtOAc) .[2]

  • Transfer to a separatory funnel.

  • If the adduct is a solid: Filter it off.[3][4] Wash the solid cake thoroughly with EtOAc. The impurities are in the filtrate (discard filtrate).

  • If the adduct is soluble (clear aqueous layer): Separate the layers. Keep the Aqueous Layer (contains product). Discard the Organic Layer (contains impurities).

C. Regeneration (Releasing the Aldehyde)

  • Suspend the solid adduct (or the aqueous solution) in fresh EtOAc.

  • Slowly add 10% Aqueous Sodium Carbonate (

    
    )  or Sodium Hydroxide (
    
    
    ) until pH > 10.
    • Warning: Do not use concentrated base or heat, as nitro-aldehydes are sensitive to degradation.[1]

  • Stir until the solid dissolves and gas evolution ceases.

  • Separate the organic layer, dry (

    
    ), and concentrate.[5]
    

Technical Insight: The electron-withdrawing nitro group para to the aldehyde makes the carbonyl carbon highly electrophilic, ensuring rapid and complete bisulfite addition.

Phase III: Crystallization (The Polish)

Objective: Final removal of trace acid impurities and achieving crystalline form.

Recommended Solvent Systems:

  • System A (Standard): Ethanol (95%). Heat to reflux until dissolved, cool slowly to 4°C.

  • System B (For stubborn impurities): Toluene/Heptane (1:3). Dissolve in minimum hot Toluene; add Heptane dropwise until turbid.

Data Summary: Solvent Suitability

Solvent Solubility (Hot) Solubility (Cold) Suitability
Ethanol High Low Excellent (Primary choice)
Ethyl Acetate Very High High Poor (Yield loss)
Hexanes/Heptane Low Insoluble Anti-solvent only

| Dichloromethane | Very High | Very High | Extraction only |[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific nitro-biphenyl aldehyde.

PurificationFlowStartCrude Reaction Mixture(Suzuki Coupling)QuenchQuench & Celite Filtration(Remove Pd Black)Start->QuenchBisulfiteBisulfite Treatment(NaHSO3 + EtOH)Quench->Bisulfite FiltratePhaseSepPhase Separation/FiltrationBisulfite->PhaseSepOrganicWasteOrganic Phase/Filtrate(Contains: Biaryls, Halides, Phosphines)PhaseSep->OrganicWaste ImpuritiesAqueousAdductAqueous Phase / Solid Cake(Contains: Aldehyde-Bisulfite Adduct)PhaseSep->AqueousAdduct ProductRegenRegeneration(Na2CO3 + EtOAc)AqueousAdduct->Regen pH > 10CrystRecrystallization(Ethanol or Toluene/Heptane)Regen->CrystFinalPure this compound(>98% Purity)Cryst->Final

Caption: Logical flow for the selective chemical purification of the target aldehyde, separating it from non-carbonyl impurities.

Troubleshooting & FAQs

Q1: I see a "tailing" spot running just below my product on TLC. What is it?

  • Diagnosis: This is likely 4'-Methyl-4-nitrobiphenyl-3-carboxylic acid , formed by the oxidation of your aldehyde during the reaction or workup.[1]

  • Solution: Wash your organic solution with Saturated Sodium Bicarbonate (

    
    ) .[6] The acid will deprotonate and move to the aqueous layer. The aldehyde will remain in the organic layer.
    

Q2: My bisulfite adduct is not precipitating; it's an emulsion.

  • Reason: The biphenyl chain adds significant lipophilicity, preventing the adduct from crashing out of the water/alcohol mix.

  • Solution: Do not rely on filtration.[1] Add more water and pure EtOAc. Perform a liquid-liquid extraction . The adduct will be in the aqueous layer (bottom).[7] Separate, then basify the aqueous layer to recover the product.[8]

Q3: The product is bright yellow/orange. Is this normal?

  • Answer: Yes. Nitro-biphenyls are highly conjugated systems.[1] A yellow to pale-orange color is characteristic.[1] However, a deep brown or black color indicates Palladium contamination (see Phase I).

Q4: Can I use Silica Gel Chromatography instead?

  • Answer: Yes, but it is often less efficient for separating the "homocoupled" impurity (4,4'-dimethylbiphenyl) which has a similar Rf to the aldehyde in non-polar solvents. If you must use a column, use a gradient of Hexanes:Ethyl Acetate (9:1 to 7:3) .

References

  • Suzuki-Miyaura Coupling Protocols

    • Organic Chemistry Portal. "Suzuki Coupling."[2][9][10][11][12] Available at: [Link]

  • Bisulfite Purification of Aldehydes

    • Kjell, D. P., et al.[13] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[13] J. Org.[13] Chem., 1999, 64, 5722-5724.[1][13]

  • Palladium Removal Strategies

    • Biotage. "How to Remove Palladium in three easy steps." Available at: [Link]

  • Compound Properties (Analogous Structures)

challenges in the scale-up of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde production

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Queue: Open Priority: High (Scale-Up & Safety)

System Overview & Retrosynthetic Logic

Welcome to the technical support hub for the synthesis of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde . This guide addresses the specific challenges encountered when transitioning this molecule from milligram medicinal chemistry batches to multi-gram or kilogram process scale.

The Target Architecture

The synthesis relies on the Suzuki-Miyaura Cross-Coupling of two distinct aromatic systems. Understanding the regiochemistry is vital for troubleshooting:

  • Ring A (Electrophile): Derived from 5-bromo-2-nitrobenzaldehyde . The aldehyde is at position 3 relative to the biphenyl connection, and the nitro group is at position 4.

  • Ring B (Nucleophile): Derived from 4-methylphenylboronic acid .

Core Reaction Equation:



Workflow Visualization

The following diagram outlines the optimized process flow, highlighting critical control points (CCPs) where failure modes typically occur.

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Conversion cluster_2 Step 3: Work-up Start Raw Materials (5-Br-2-NO2-Ph-CHO + Boronic Acid) Inert Inerting Cycle (N2/Vacuum x3) Start->Inert CatAdd Catalyst Addition (Pd(dppf)Cl2) Inert->CatAdd Heat Heating (80-90°C) CatAdd->Heat IPC IPC Check (HPLC < 1% Bromide) Heat->IPC IPC->Heat Incomplete Quench Phase Cut (Warm Toluene) IPC->Quench Pass Scavenge Pd Removal (Si-Thiol/Celite) Quench->Scavenge Cryst Crystallization (IPA/Heptane) Scavenge->Cryst

Figure 1: Optimized Process Flow Diagram for Suzuki-Miyaura Scale-Up.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Stalling & Conversion

Ticket #101: "My reaction stalls at 80% conversion. Adding more catalyst doesn't help."

  • Diagnosis: This is a classic symptom of Catalyst Poisoning or Boronic Acid Protodeboronation . The nitro group on your electrophile is electron-withdrawing, making the oxidative addition facile, but the aldehyde group can facilitate side reactions if oxygen is present.

  • Root Cause:

    • Oxygen Ingress: Pd(0) is rapidly oxidized to inactive Pd(II) species in the presence of air.

    • Protodeboronation: 4-methylphenylboronic acid can lose its boron moiety under aqueous basic conditions, effectively lowering the stoichiometry of the nucleophile.

  • Corrective Action:

    • Stoichiometry Adjustment: Increase the boronic acid loading to 1.2–1.3 equivalents .

    • Degassing Protocol: Do not just bubble nitrogen. Use three cycles of vacuum/nitrogen backfill before heating.

    • Catalyst Switch: If using Pd(PPh3)4 (tetrakis), switch to Pd(dppf)Cl2 or Pd(dtbpf)Cl2 . These bidentate ferrocenyl ligands are more robust against thermal degradation and oxygen [1].

Ticket #102: "I see a 'Twin Spot' on TLC and impurities in HPLC."

  • Diagnosis: You are likely seeing Homocoupling of the boronic acid (4,4'-dimethylbiphenyl).

  • Root Cause: Oxidative homocoupling occurs when oxygen is present in the headspace.

  • Corrective Action:

    • Strict Anaerobic Conditions: Ensure the reactor is sealed.

    • Solvent Degassing: Sparge solvents with nitrogen for at least 30 minutes prior to use.

    • Base Addition: Add the base last as a degassed aqueous solution.

Category B: Purification & Impurity Removal[2][3]

Ticket #205: "The product is dark brown/black. I can't get the Palladium content down."

  • Diagnosis: Nitro-aromatics and aldehydes are excellent ligands for Palladium, causing "metal leaching" into the product. This is a critical regulatory failure point (ICH Q3D guidelines).

  • Technical Insight: Crystallization alone often traps Pd within the crystal lattice.

  • Corrective Action:

    • Scavenger Step: Use Silica-supported Thiols (Si-Thiol) or Activated Carbon (e.g., Ecosorb) at the end of the reaction while the solution is still hot (60-70°C). Stir for 2 hours, then filter hot through Celite [2].

    • Wash Protocol: Include a wash with N-Acetylcysteine or aqueous Sodium Bisulfite during the workup to chelate residual Pd.

Ticket #206: "My product is oiling out instead of crystallizing."

  • Diagnosis: The "Oiling Out" phenomenon suggests the solvent system is too polar or the temperature drop is too rapid.

  • Corrective Action:

    • Seeding: Keep a small amount of pure crystal from a previous batch. Add it at the cloud point (saturation temperature).

    • Solvent System: Switch to a Toluene/Heptane or IPA/Water system.

      • Protocol: Dissolve crude in minimum hot Toluene. Add Heptane dropwise until cloudy. Cool slowly (10°C/hour).

Category C: Safety & Stability

Ticket #301: "Is it safe to scale this to 1kg? The DSC looks scary."

  • Diagnosis: CRITICAL SAFETY ALERT. You are dealing with a Nitro-Aldehyde .

    • Nitro groups are energetic and can decompose exothermically.

    • Aldehydes are susceptible to autoxidation (forming peracids/acids) which can induce runaway decomposition.

  • Mandatory Check:

    • Run a DSC (Differential Scanning Calorimetry) on the reaction mixture and the isolated solid.

    • Onset Temperature: Ensure your process temperature is at least 50°C below the decomposition onset temperature (

      
      ).
      
  • Handling:

    • Do not distill the product to dryness at high heat.

    • Store the final aldehyde under nitrogen/argon in the dark to prevent oxidation to 4'-methyl-4-nitrobiphenyl-3-carboxylic acid.

Standard Operating Procedure (SOP) for Scale-Up

Scale: 100g Input | Yield Target: >85% | Purity Target: >98%

ParameterSpecificationRationale
Solvent System Toluene : Water (3:1)Biphasic system allows easy salt removal; Toluene solubilizes the biphenyl product well.
Base Potassium Carbonate (

)
Milder than NaOH/KOH, reducing risk of Cannizzaro reaction on the aldehyde.
Catalyst

Robust, air-stable precursor, high turnover frequency (TOF).
Temperature 80°C

5°C
Sufficient for kinetics; avoids thermal decomposition of nitro group.

Step-by-Step Protocol:

  • Charge Reactor: Add 5-bromo-2-nitrobenzaldehyde (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and Toluene to the reactor.

  • Inerting: Stir and cycle Vacuum/Nitrogen (3x).

  • Catalyst Charge: Under Nitrogen flow, add

    
     (0.5 - 1.0 mol%).
    
  • Base Addition: Add degassed aqueous

    
     (2.5 equiv).
    
  • Reaction: Heat to 80°C. Monitor by HPLC/TLC every 2 hours.

  • Work-up:

    • Cool to 50°C. Separate phases.

    • Wash Organic layer with Water and Brine.[1]

    • Scavenging: Add Si-Thiol (10 wt% relative to Pd mass), stir at 50°C for 1h. Filter through Celite.[2]

  • Isolation: Concentrate Toluene volume by 50% under reduced pressure. Add Heptane slowly to induce crystallization. Cool to 0-5°C. Filter and wash with cold Heptane.

Troubleshooting Logic Tree

Use this decision matrix to resolve low yield or purity issues rapidly.

Troubleshooting Issue Problem Detected CheckTLC Check TLC/HPLC Issue->CheckTLC Stalled SM Remaining (Stalled) CheckTLC->Stalled Impurity New Impurity Spots CheckTLC->Impurity Sol_O2 Action: Check O2 Leaks & Degassing Stalled->Sol_O2 Color Darkening? Sol_Cat Action: Add Fresh Cat & Boronic Acid Stalled->Sol_Cat Color Stable? Sol_Homo Action: Reduce O2 (Homocoupling) Impurity->Sol_Homo Twin Spot? Sol_Dehalo Action: Switch Solvent (Protodeboronation) Impurity->Sol_Dehalo Baseline Junk?

Figure 2: Rapid Response Logic Tree for In-Process Controls.

References

  • Sigma-Aldrich. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.Link

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits.Link

  • National Oceanic and Atmospheric Administration (NOAA). 4-Nitrobiphenyl Safety Data & Reactivity Profile.Link

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.Link

Sources

Technical Support Center: Synthesis of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

[1]

Ticket ID: OX-4MNB-001 Subject: Preventing Over-Oxidation During Alcohol-to-Aldehyde Conversion Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering yield loss due to the formation of the carboxylic acid (4'-methyl-4-nitrobiphenyl-3-carboxylic acid) during the synthesis of 4'-methyl-4-nitrobiphenyl-3-carbaldehyde .[1]

This specific substrate presents a "perfect storm" for over-oxidation:

  • Electronic Activation: The 4-nitro group (electron-withdrawing) makes the resulting aldehyde highly electrophilic, increasing its susceptibility to hydration and subsequent oxidation.[1]

  • Photochemical Instability: As an ortho-nitrobenzaldehyde, the product is photosensitive.[1] What looks like "oxidation" may actually be a photochemical rearrangement (Ciamician-Dennstedt type) to a nitroso-benzoic acid derivative if performed in ambient light.[1]

This guide details three validated protocols to arrest oxidation at the aldehyde stage.

Part 1: The Chemistry of Failure (Root Cause Analysis)

To solve the problem, we must visualize the enemy. Over-oxidation occurs via two distinct pathways.[1]

OxidationPathwaysAlcohol(4'-methyl-4-nitrobiphenyl-3-yl)methanolAldehydeTARGET: Aldehyde(Reactive Electrophile)Alcohol->Aldehyde 2e- Oxidation(Swern/DMP)HydrateGem-Diol (Hydrate)(Requires H2O)Aldehyde->Hydrate + H2O(Equilibrium)AcidOVER-OXIDATION:Carboxylic AcidAldehyde->Acid O2 (Radical)(Slow)PhotoNitroso-Benzoic Acid(Light Induced)Aldehyde->Photo hv (Light)(Fast for o-Nitro)Hydrate->Acid Oxidant(Cr(VI), MnO4)

Figure 1: Mechanistic pathways leading to yield loss.[1] Note that water is the catalyst for the most common over-oxidation route.

Part 2: Troubleshooting & Protocol Selection

Choose your protocol based on your lab's constraints and the scale of your reaction.

FeatureProtocol A: Swern Oxidation Protocol B: Dess-Martin (DMP) Protocol C: MnO₂
Mechanism Activated DMSO (Cryogenic)Hypervalent Iodine (RT)Heterogeneous Surface
Water Tolerance Zero (Strictly Anhydrous)Low (Tolerates trace moisture)Moderate
Selectivity Highest HighVariable (Batch dependent)
Risk Factor Odor (DMS), Temperature controlCost, Shock sensitivity (Dry)Incomplete conversion
Best For >1g Scale, Cost-sensitive<500mg, Speed requiredBenzylic alcohols specifically
Protocol A: The Gold Standard (Swern Oxidation)

Best for: High reliability, large scale, and absolute prevention of acid formation.

The Logic: The Swern mechanism proceeds via an alkoxysulfonium ylide intermediate which decomposes thermally to the aldehyde. There is no mechanism for this intermediate to form a carboxylic acid, making over-oxidation chemically impossible unless water is introduced during the quench.[1]

Reagents:

  • Oxalyl Chloride (COCl₂)[1]

  • DMSO (Anhydrous)[1]

  • Triethylamine (Et₃N)[1][2]

  • Dichloromethane (DCM, Dry)[1]

Step-by-Step Guide:

  • Setup: Flame-dry a 3-neck round bottom flask. Maintain a strictly inert atmosphere (Argon/Nitrogen).[1] Wrap the flask in aluminum foil (protect the o-nitro product from light).

  • Activation: Add oxalyl chloride (1.2 equiv) to dry DCM. Cool to -78°C .[1][2][3][4] Add DMSO (2.4 equiv) dropwise.[1] Gas evolution (CO/CO₂) will occur.[1][4] Stir for 15 mins.

  • Addition: Dissolve your biphenyl alcohol (1.0 equiv) in minimum dry DCM. Add dropwise to the mixture at -78°C.

    • Critical Check: Do not let the temperature rise above -60°C during addition, or the Pummerer rearrangement will occur (forming a thioether byproduct).[1]

  • Reaction: Stir for 30-45 minutes at -78°C.

  • Termination: Add Et₃N (5.0 equiv) dropwise. The mixture will become thick/white.

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Quench: Pour into saturated NH₄Cl solution. Extract immediately.

Troubleshooting:

  • Issue: "I smell a foul odor and yield is low." -> You likely warmed it up too fast before adding the amine.

  • Issue: "I see a thioether byproduct."[1] -> Temperature control failed during alcohol addition.

Protocol B: The Convenient Alternative (Dess-Martin Periodinane)

Best for: Small scale, valuable intermediates, avoiding -78°C conditions.[1]

The Logic: DMP is a 2-electron oxidant. It ligand-exchanges with the alcohol and undergoes reductive elimination to the aldehyde. It does not generate the aqueous acidic environment required to form the hydrate (gem-diol), thus preventing over-oxidation.[1]

Step-by-Step Guide:

  • Preparation: Dissolve the biphenyl alcohol (1.0 equiv) in wet DCM (DMP actually benefits from trace water to accelerate ligand exchange, but avoid bulk water).[1]

  • Addition: Add DMP (1.2 - 1.5 equiv) in one portion at 0°C.

  • Reaction: Warm to Room Temperature. Stir for 1-2 hours.

    • Visual Cue: The suspension usually clears as the reaction proceeds.

  • Workup (Crucial): Quench with a 1:1 mixture of Sat. Na₂S₂O₃ (Thiosulfate) and Sat.[1] NaHCO₃ .[1]

    • Why? Thiosulfate destroys unreacted iodine species; Bicarbonate neutralizes acetic acid byproducts (preventing acid-catalyzed degradation).[1]

  • Extraction: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15 mins).

Protocol C: The "Benzylic Special" (Activated MnO₂)

Best for: Benzylic alcohols specifically. This is a heterogeneous reaction that is very mild.

The Logic: MnO₂ selectively oxidizes allylic and benzylic alcohols.[5] It rarely touches aliphatic alcohols or aldehydes.[1]

Critical Warning: Commercial MnO₂ varies wildly in activity. You must use "Activated" MnO₂ or prepare it freshly.[1]

Step-by-Step Guide:

  • Solvent: Use DCM or Chloroform.[1][6]

  • Ratio: Use a large excess (10-20 equivalents by weight).

  • Procedure: Suspend the alcohol and MnO₂ in the solvent. Stir vigorously at reflux or RT (depending on activity).

  • Monitoring: Monitor by TLC every hour.

  • Workup: Filter through a pad of Celite. Evaporate solvent.[1]

    • Advantage:[3][7][8][9] No aqueous workup required.[1]

Part 3: FAQ & Troubleshooting Matrix

Q: I used Jones Reagent/KMnO₄ and got 100% carboxylic acid. Why? A: These are aqueous, strong oxidants.[1] In the presence of water, the highly electrophilic o-nitrobenzaldehyde forms a hydrate (gem-diol), which these reagents rapidly oxidize to the acid. Never use Cr(VI)/aqueous oxidants for this substrate. [1]

Q: My product turns brown on the rotavap. Is it oxidizing? A: It is likely decomposing due to light.[1] Ortho-nitrobenzaldehydes are notorious for the Ciamician-Dennstedt rearrangement into nitroso-benzoic acids under UV/Vis light.[1]

  • Fix: Wrap all columns, flasks, and rotavap bulbs in aluminum foil. Store the product in an amber vial under Argon in the freezer.

Q: Can I use PCC? A: Yes, but PCC is slightly acidic (Pyridinium HCl).[1] The acidic character can catalyze hydrate formation if the solvent isn't dry. If you must use PCC, buffer it with 1.0 equiv of Sodium Acetate (NaOAc).[1]

DecisionMatrixStartStart: Choose MethodScaleCheckIs Scale > 1g?Start->ScaleCheckTempCheckCan you sustain -78°C?ScaleCheck->TempCheckYesDMPProtocol B: DMP(Fastest, Easiest Workup)ScaleCheck->DMPNo (<1g)SwernProtocol A: Swern(Lowest Cost, Best Control)TempCheck->SwernYesMnO2Protocol C: MnO2(If acid sensitive)TempCheck->MnO2No

Figure 2: Decision matrix for reagent selection.

References
  • Swern Oxidation Mechanism & Protocol: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1][10] A preparative, steric and mechanistic study." Tetrahedron1978 , 34, 1651–1660.[1] Link

  • Dess-Martin Periodinane (DMP) Review: Dess, D. B.; Martin, J. C. "A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species."[1] Journal of the American Chemical Society1991 , 113, 7277–7287.[1] Link

  • Manganese Dioxide (MnO₂) Selectivity: Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S.[1] "Manganese(IV) Oxide."[1][5] Encyclopedia of Reagents for Organic Synthesis, 2001 .[1] Link[1]

  • Photochemistry of o-Nitrobenzaldehydes: Wessig, P. "Photochemistry of nitro compounds."[1] Molecular Photochemistry - Various Aspects, 2012 . (Context on Ciamician-Dennstedt rearrangement). Link[1]

Technical Support Center: Troubleshooting Suzuki Coupling for Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing substituted biphenyls and encountering challenges in their experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you diagnose and resolve common issues.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to some of the most common issues encountered during Suzuki coupling reactions.

Q1: Why is my Suzuki coupling reaction showing low yield or incomplete conversion?

Low yield or the presence of unreacted starting materials is one of the most common issues.[1] The problem can typically be traced back to one or more suboptimal reaction parameters or degraded reagents.[1] Key areas to investigate include the quality and stability of your boronic acid, the activity of your palladium catalyst and ligand, the choice and purity of your base and solvent, and the reaction temperature.[1][2]

Q2: How can I minimize the homocoupling of my boronic acid (Ar'-Ar')?

The most frequent cause of homocoupling is the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[1][3] Therefore, rigorous degassing of your solvents and reaction mixture is crucial.[3] Using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also mitigate this issue, as the in-situ reduction of Pd(II) precatalysts can sometimes promote homocoupling.[1]

Q3: I am observing a significant amount of a byproduct corresponding to my starting aryl halide without the halogen (Ar-H). What is this and how can I prevent it?

This byproduct results from a side reaction called hydrodehalogenation or protodehalogenation.[4] In this process, the halo-substituent is replaced by a hydrogen atom.[4] This can be promoted by certain bases, protic solvents like alcohols, or impurities that act as a hydride source.[4] To prevent this, consider using an anhydrous, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) and switching to anhydrous aprotic solvents such as dioxane, THF, or toluene.[4]

Q4: My boronic acid seems to be decomposing during the reaction. What is the cause and what can I do?

This is likely due to a side reaction called protodeboronation, where the C-B bond is cleaved, converting the boronic acid back to its corresponding arene (Ar'-H).[2][5] This is particularly common with heteroaryl boronic acids.[5] To minimize this, you can use milder reaction conditions (lower temperature, weaker base).[2] Alternatively, consider using more stable boronic acid derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates, which release the boronic acid more slowly under the reaction conditions.[1][6]

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed analysis of common problems, their underlying causes, and systematic solutions.

Problem: Low or No Yield / Incomplete Conversion

A sluggish or incomplete reaction is a frequent hurdle. The issue can often be pinpointed to one of the key components of the catalytic cycle.

  • Cause 1: Inactive Catalyst System

    • Explanation: The heart of the Suzuki reaction is the Pd(0) catalyst. If the active form is not generated or is deactivated, the reaction will not proceed. Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and the formation of palladium black (precipitated, inactive palladium).[1][4]

    • Troubleshooting Steps:

      • Verify Palladium Source: Ensure your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not degraded.[2] Using a freshly opened bottle is recommended.

      • Use Active Pre-catalysts: For challenging couplings, especially with sterically hindered substrates, consider using more active pre-catalysts like Buchwald-type pre-catalysts that are more efficient at generating the active Pd(0) species.[2]

      • Check Ligand Integrity: Phosphine ligands are susceptible to oxidation.[1] Use fresh ligands or those that have been stored carefully under an inert atmosphere. For sterically demanding reactions, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often more effective as they promote both oxidative addition and reductive elimination.[3][4][7]

      • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome minor deactivation issues.[2]

  • Cause 2: Inefficient Transmetalation

    • Explanation: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-limiting step.[2] This step requires activation of the organoboron species by a base.[8][9] If the base is too weak, impure, or sterically inaccessible, this step will be slow or may not occur at all.

    • Troubleshooting Steps:

      • Optimize the Base: The choice of base is critical.[2] For hindered substrates, stronger bases like K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (KOtBu) are often more effective than weaker ones like Na₂CO₃.[3] Ensure the base is finely powdered and dry to maximize its reactivity.[2]

      • Ensure Sufficient Base Equivalents: Typically, 1.5 to 3.0 equivalents of base relative to the limiting reagent are used. Insufficient base can cause the reaction to stall.[1]

      • Consider Solvent Effects: The solvent system can influence the effectiveness of the base. Aprotic polar solvents like dioxane, THF, or toluene, often with water as a co-solvent, are common choices.[2][5] The water can help dissolve the inorganic base and facilitate the activation of the boronic acid.[5]

  • Cause 3: Poor Reagent Quality or Degradation

    • Explanation: The success of the reaction is highly dependent on the quality of all starting materials. As mentioned in the FAQs, boronic acids can be unstable.[1][5] Solvents that are not properly dried or degassed can also inhibit the reaction.

    • Troubleshooting Steps:

      • Use High-Purity Reagents: Ensure all reagents, including the aryl halide, boronic acid, base, and solvents, are of high purity.

      • Handle Boronic Acids with Care: Use freshly purchased or recrystallized boronic acids.[1] For particularly unstable boronic acids, consider converting them to a more robust form like a pinacol or MIDA ester for storage and use.[1][6]

      • Properly Prepare Solvents: Use anhydrous solvents when necessary and always degas them thoroughly to remove dissolved oxygen.[1][4]

Problem: Significant Side Product Formation

The formation of byproducts not only reduces the yield of the desired product but also complicates purification.

  • Side Reaction 1: Homocoupling (Ar'-Ar' or Ar-Ar)

    • Explanation: This side reaction arises from the coupling of two molecules of the same starting material, most commonly the arylboronic acid.[10] It is primarily caused by the presence of oxygen.[1][3][10]

    • Mitigation Strategies:

      • Rigorous Degassing: This is the most critical step.[3] Use several freeze-pump-thaw cycles or sparge the solvent with an inert gas (argon or nitrogen) for an extended period.

      • Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low and disfavor homocoupling.[2]

      • Lower the Reaction Temperature: Reducing the temperature can sometimes minimize homocoupling, though this may also slow down the desired reaction.[10]

  • Side Reaction 2: Protodeboronation (Ar'-H)

    • Explanation: This involves the cleavage of the carbon-boron bond, often facilitated by acidic protons or water in the reaction mixture, especially at elevated temperatures.[3][5]

    • Mitigation Strategies:

      • Use Anhydrous Conditions: If protodeboronation is a significant issue, running the reaction under strictly anhydrous conditions may be necessary.[3][4]

      • Choose a Milder Base: A very strong base in the presence of water can accelerate this side reaction. A weaker base like K₃PO₄ or Cs₂CO₃ may be preferable.[2]

      • Employ Stable Boron Reagents: As mentioned previously, using boronic esters (pinacol, MIDA) can provide a slow release of the boronic acid, keeping its instantaneous concentration low and reducing the likelihood of protodeboronation.[1][6]

Problem: Steric Hindrance with Substituted Biphenyls

Synthesizing sterically congested biphenyls (e.g., those with multiple ortho-substituents) presents unique challenges to the catalytic cycle.[11][12]

  • Challenge 1: Slow Oxidative Addition

    • Explanation: The initial step, where the palladium catalyst inserts into the carbon-halogen bond, can be significantly slowed by bulky groups near the reaction site.[4][12]

    • Solutions:

      • Ligand Choice is Key: This is where modern, bulky, and electron-rich phosphine ligands truly shine.[3][4][7] Ligands such as SPhos, XPhos, RuPhos, and various N-heterocyclic carbenes (NHCs) have been specifically designed to accelerate oxidative addition in hindered systems.[3][4][13][14]

      • Reactivity of Halides: Remember the general reactivity trend for the aryl halide: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[8] If you are struggling with an aryl chloride, switching to the corresponding bromide or iodide, if synthetically feasible, will significantly facilitate oxidative addition.

  • Challenge 2: Difficult Reductive Elimination

    • Explanation: The final, product-forming step can also be impeded by steric congestion, as the two bulky aryl groups must come together to form the new C-C bond.[12]

    • Solutions:

      • Bulky Ligands Help Here Too: The same bulky ligands that promote oxidative addition also facilitate reductive elimination.[8][15] Their steric pressure on the metal center encourages the expulsion of the product.

      • Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for reductive elimination.[2] However, this must be balanced against the potential for increased side reactions or catalyst decomposition.[1]

Section 3: Experimental Protocols & Data Tables

General Protocol for Suzuki-Miyaura Coupling

This is a general starting point and should be optimized for specific substrates.[4]

  • Preparation: In a glovebox or under a flow of inert gas, add the aryl halide (1.0 eq), arylboronic acid (1.2 - 1.5 eq), and base (2.0 - 3.0 eq) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.[3][4]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2.2-6.6 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, 0.1-0.2 M concentration relative to the limiting reagent).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2][12] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and then brine.[2][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Protocol for Rigorous Solvent Degassing
  • Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze the solvent by placing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, apply a high vacuum to the flask for 5-10 minutes.

  • Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

Table: Recommended Reaction Parameters
ParameterGeneral RangeNotes for Hindered Substrates
Pd Catalyst Loading 1 - 3 mol%May require 2 - 5 mol%
Ligand:Pd Ratio 1:1 to 4:1[1]Typically 1:1 to 1:2 for bulky monophosphine ligands[12]
Boronic Acid 1.1 - 1.5 eq1.5 eq or higher may be needed
Base Equivalents 1.5 - 3.0 eq[1]2.0 - 3.0 eq of a strong base (K₃PO₄, Cs₂CO₃)[3]
Temperature 80 - 110 °COften requires higher temperatures (100 - 120 °C)
Table: Ligand Selection Guide for Substituted Biphenyl Synthesis
Ligand TypeExamplesStrengthsConsiderations
Triarylphosphines PPh₃, P(o-tol)₃Inexpensive, good for simple couplingsOften inefficient for hindered or electron-rich substrates[7]
Bulky, Electron-Rich Dialkylbiarylphosphines (Buchwald Ligands) XPhos, SPhos, RuPhosExcellent for hindered aryl chlorides and bromides, promote fast oxidative addition and reductive elimination[3][4][7]More expensive, air-sensitive
N-Heterocyclic Carbenes (NHCs) IPr, IMesHighly effective for hindered substrates, often show high thermal stability[4][8][13][14]Pre-catalyst synthesis can be more complex
Ferrocenylphosphines dppfGood general-purpose ligand, often used in Pd(dppf)Cl₂ pre-catalystMay not be optimal for extremely hindered systems

Section 4: Visual Guides

Diagram: The Suzuki-Miyaura Catalytic Cycle and Competing Side Reactions

Suzuki_Cycle Suzuki Catalytic Cycle & Side Reactions cluster_side Side Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX Ar-Pd(II)-X(L_n) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Dehalogenation Dehalogenation (Ar-H) PdII_ArX->Dehalogenation Hydride Source PdII_ArAr Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Homocoupling Homocoupling (Ar'-Ar') Protodeboronation Protodeboronation (Ar'-H) Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Homocoupling + O₂, Pd(0) Boronic_Acid->Protodeboronation + H⁺ Activated_Boron [Ar'B(OH)₃]⁻ Boronic_Acid->Activated_Boron + Base Base Base (e.g., OH⁻) Activated_Boron->Transmetalation Aryl_Halide Ar-X Aryl_Halide->OxAdd

Caption: The catalytic cycle of the Suzuki coupling and major off-cycle pathways.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Decision Tree start Reaction Start q1 Low or No Conversion? start->q1 check_catalyst Check Catalyst System: - Fresh Pd Source? - Active/Appropriate Ligand? - Proper Degassing? q1->check_catalyst Yes q2 Major Side Products? q1->q2 No, Good Conversion check_reagents Verify Reagent Quality: - Boronic Acid Stable? - Anhydrous Solvent? - Pure Base? check_catalyst->check_reagents check_conditions Optimize Conditions: - Increase Temperature? - Stronger Base? - Different Solvent? check_reagents->check_conditions end Successful Reaction check_conditions->end homocoupling Homocoupling (Ar'-Ar') Present? q2->homocoupling Yes q2->end No protodeboronation Protodeboronation (Ar'-H) Present? homocoupling->protodeboronation No sol_homo Improve Degassing Use Pd(0) Source homocoupling->sol_homo Yes dehalogenation Dehalogenation (Ar-H) Present? protodeboronation->dehalogenation No sol_proto Use Milder Base/Temp Use Boronic Ester Anhydrous Conditions protodeboronation->sol_proto Yes sol_dehalo Use Anhydrous Base/Solvent Avoid Protic Solvents dehalogenation->sol_dehalo Yes dehalogenation->end No sol_homo->end sol_proto->end sol_dehalo->end

Caption: A logical workflow to diagnose and solve common Suzuki coupling issues.

Section 5: References

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 72(20), 7479–7490. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society, 124(6), 1162–1163. [Link]

  • Liu, B., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4238–4241. [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?. [Link]

  • Zhang, Z. Q., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3321-3323. [Link]

Sources

Validation & Comparative

13C NMR Comparative Guide: 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 13C NMR spectral data for 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde , a critical intermediate in the synthesis of biaryl-based pharmaceuticals and optoelectronic materials.

Rather than a static data list, this guide functions as a comparative spectral analysis , benchmarking the target compound against its direct precursor (4'-methyl-4-nitrobiphenyl) to highlight diagnostic chemical shifts.

Executive Summary & Structural Logic

Compound: this compound CAS: 98648-23-8 (Analogous/Isomeric Reference) Formula: C14H11NO3 Molecular Weight: 241.24 g/mol

The "Spectral Fingerprint" Challenge

In drug development, verifying the regioselectivity of Suzuki-Miyaura couplings involving multi-substituted benzenes is critical. The primary challenge with This compound is distinguishing the ortho-nitro/aldehyde arrangement from potential isomers.

This guide compares the target molecule against 4'-Methyl-4-nitrobiphenyl (the non-formylated analog). The insertion of the formyl group (-CHO) at the C3 position introduces distinct electronic perturbations—specifically the deshielding of the C3 nucleus and the appearance of the diagnostic carbonyl signal .

Structural Assignment & Numbering

To ensure data integrity, we utilize the following biphenyl numbering system for the spectral assignments:

  • Ring A (Nitro/Aldehyde rich):

    • C1: Connection point to Ring B.

    • C3: Substituted with Formyl (-CHO).

    • C4: Substituted with Nitro (-NO2).

  • Ring B (Tolyl ring):

    • C1': Connection point to Ring A.

    • C4': Substituted with Methyl (-CH3).

Diagram 1: Synthesis & Structural Logic

The following diagram visualizes the Suzuki coupling pathway and the resulting regiochemistry that dictates the NMR signals.

G cluster_0 Precursors A 5-Bromo-2-nitrobenzaldehyde (Electrophile) C Suzuki-Miyaura Coupling (Pd Catalyst) A->C B 4-Methylphenylboronic acid (Nucleophile) B->C D TARGET: 4'-Methyl-4-nitrobiphenyl- 3-carbaldehyde C->D C-C Bond Formation

Caption: Reaction pathway establishing the C1-C1' biaryl bond. The C3-formyl and C4-nitro relationship is preserved from the benzaldehyde precursor.

Comparative Spectral Data (13C NMR)

The table below contrasts the Target Compound with its Deformylated Analog . This comparison allows researchers to confirm the successful incorporation of the aldehyde moiety.

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 100 MHz (Carbon) / 400 MHz (Proton)

Carbon AssignmentTypeTarget Shift (δ ppm)Analog Shift (δ ppm)*Δ Shift (Effect of -CHO)
-CHO (Aldehyde) C=O188.5 - 190.2 N/ADiagnostic Signal
C4 (C-NO₂) Quaternary150.5 148.9+1.6 (Deshielding)
C1 (Ipso Ring A) Quaternary145.2 140.4+4.8 (Electronic w/d)
C1' (Ipso Ring B) Quaternary135.8 138.9-3.1 (Remote effect)
C3 (C-CHO) Quaternary132.5 123.3 (as CH)+9.2 (Subst. Effect)
C4' (C-Me) Quaternary139.0 133.0+6.0
Ar-CH (Ring A/B) Methine126.0 - 130.5 122.1 - 130.3Minor variations
-CH₃ (Methyl) Methyl21.5 22.7-1.2

*Analog Data Source: 4'-methyl-4-nitrobiphenyl experimental values (Ref 1, 2).

Key Diagnostic Indicators:
  • The Carbonyl Peak (188+ ppm): The unequivocal proof of the aldehyde group. If this peak is absent, oxidation to carboxylic acid (165-170 ppm) or reduction to alcohol (60-65 ppm) may have occurred.

  • C3 Quaternary Signal: In the analog, C3 is a methine (CH) at ~123 ppm. In the target, it becomes a quaternary carbon bonded to the carbonyl, shifting significantly downfield to ~132 ppm.

  • Nitro-Ortho Effect: The C4 carbon bearing the nitro group is typically the most deshielded aromatic carbon (approx 150 ppm) due to the strong electron-withdrawing nature of -NO2.

Experimental Protocol: High-Fidelity Acquisition

Acquiring clean 13C NMR data for nitro-aldehydes requires specific handling due to potential aggregation and relaxation issues.

Step-by-Step Methodology

1. Solvent Selection & Preparation:

  • Primary Choice: CDCl₃ (99.8% D) . Suitable for most routine checks.

  • Alternative (Solubility/Resolution): DMSO-d₆ . Use if the aromatic region shows broadening (stacking interactions common in nitro-biphenyls). Note: DMSO will shift the carbonyl peak slightly downfield compared to CDCl₃.

  • Standard: Tetramethylsilane (TMS, 0.00 ppm) or residual solvent peak (CDCl₃: 77.16 ppm).

2. Sample Preparation:

  • Dissolve 20-30 mg of the target compound in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (Pd residues from Suzuki coupling) which can cause line broadening.

3. Instrument Parameters (Self-Validating):

  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).

  • Scans (NS): Minimum 1024 scans are recommended to resolve the low-intensity quaternary carbons (C1, C3, C4, C1', C4').

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons adjacent to the nitro and aldehyde groups have long T1 relaxation times. A short D1 will suppress these signals, making assignment difficult.

Diagram 2: NMR Assignment Logic Flow

This workflow illustrates how to logically assign the peaks using the data provided.

NMR_Logic cluster_aromatic Aromatic Discrimination Start Start Assignment Check_190 Check > 188 ppm Start->Check_190 Check_150 Check ~150 ppm Check_190->Check_150 Found (CHO) Check_21 Check ~21 ppm Check_150->Check_21 Found (C-NO2) Aromatic Aromatic Region (120-145 ppm) Check_21->Aromatic Found (CH3) Q Identify 5 Quaternary Carbons (Low Intensity) Aromatic->Q CH Identify High Intensity CH Aromatic->CH

Caption: Logical flow for verifying the structure of this compound from raw NMR data.

References

  • Synthesis & Spectral Analogues: RSC Advances, "Palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides," 2013. (Provides base data for 4-nitrobiphenyl derivatives).

  • General 13C Shifts for Biphenyls: Reich, H. J. "Structure Determination Using NMR," University of Wisconsin-Madison. (Authoritative source for substituent additivity rules).

  • Suzuki Coupling Protocols: Organic Chemistry Portal, "Suzuki Coupling." (Standard protocols for boronic acid coupling).

  • Spectral Database: SDBS (AIST). "Spectral Database for Organic Compounds." (Verification of nitro/aldehyde chemical shift ranges).

mass spectrometry fragmentation of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Analysis of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde: A Comparative Guide (GC-EI-MS vs. LC-ESI-MS/MS)

Executive Summary

This compound (Exact Mass: 241.07 Da, Formula: C₁₄H₁₁NO₃) is a highly functionalized biphenyl derivative. Its structural features—a rigid biphenyl core, a para-methyl group, and an ortho-nitrobenzaldehyde moiety—make its mass spectrometric (MS) fragmentation highly predictable yet mechanistically complex. This guide objectively compares the analytical performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of this compound, providing researchers with self-validating protocols and mechanistic insights.

Mechanistic Causality in Fragmentation

In mass spectrometry, the spatial arrangement of functional groups dictates intramolecular rearrangements. The fragmentation of this compound is driven by three distinct structural domains:

  • The Biphenyl Scaffold & Methyl Group: Biphenyls are highly stable under electron ionization, typically yielding a strong molecular ion (M⁺• at m/z 241). The 4'-methyl group undergoes characteristic benzylic cleavage, losing a hydrogen atom or a methyl radical to form a stable tropylium-like expanded ring system or a fluorenyl cation.

  • The Ortho-Effect (Nitro & Carbaldehyde Proximity): The defining feature of this molecule is the ortho relationship between the nitro (-NO₂) and carbaldehyde (-CHO) groups on the second ring. Under 70 eV Electron Impact (EI), this spatial proximity triggers a well-documented "ortho-effect"[1]. The oxygen from the nitro group abstracts the aldehydic proton via a 6-membered cyclic transition state. This leads to the characteristic expulsion of a hydroxyl radical (•OH, -17 Da), yielding an intense fragment at m/z 224. Subsequent loss of carbon monoxide (CO, -28 Da) generates a stable nitroso-biphenyl cation at m/z 196.

  • Competing Cleavages: Competing with the ortho-effect are simple bond cleavages, including the loss of the nitro group (•NO₂, -46 Da) to yield m/z 195, and the loss of the formyl radical (•CHO, -29 Da) to yield m/z 212[2][3].

Fragmentation M Molecular Ion [M]+• m/z 241 M_OH [M - OH]+ m/z 224 (Ortho-Effect) M->M_OH - •OH (-17 Da) M_NO2 [M - NO2]+ m/z 195 M->M_NO2 - •NO2 (-46 Da) M_CHO [M - CHO]+ m/z 212 M->M_CHO - •CHO (-29 Da) M_OH_CO [M - OH - CO]+ m/z 196 M_OH->M_OH_CO - CO (-28 Da) Fluorenyl Fluorenyl Cation m/z 165 M_NO2->Fluorenyl - CO, -CH3

Mass spectrometry fragmentation pathways of this compound.

Comparative Performance Data

The choice between GC-EI-MS and LC-ESI-MS/MS depends on whether the goal is library-based structural confirmation or high-sensitivity targeted quantification.

ParameterGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive Ion Mode)
Ionization Mechanism Hard ionization (Electron Impact)Soft ionization (Electrospray)
Primary Precursor Ion Radical cation M⁺• (m/z 241)Protonated adduct [M+H]⁺ (m/z 242)
Key Diagnostic Fragments m/z 224, 212, 196, 195, 165m/z 225 (loss of •OH from [M+H]⁺), 196
Ortho-Effect Visibility Highly prominent (often the base peak)Moderate (requires optimized CID energy)
Sensitivity (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Primary Application Structural elucidation & library matchingTrace-level quantification in complex matrices

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols have been designed with specific mechanistic controls.

Protocol A: GC-EI-MS Structural Confirmation

Causality Note: Derivatization is generally not required for this aldehyde, but the injection port temperature must be strictly controlled. Temperatures exceeding 260°C can induce thermal degradation of the labile nitro group prior to ionization.

  • Sample Preparation: Dissolve the standard in GC-grade dichloromethane (DCM) to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium as the carrier gas at a constant flow of 1.0 mL/min.

  • Temperature Gradient: Set the inlet temperature to 250°C. Program the oven to start at 100°C (hold for 1 min), ramp at 15°C/min to 300°C, and hold for 5 min to ensure complete elution of the biphenyl core.

  • Mass Spectrometry: Operate the EI source at 230°C and 70 eV. Acquire data in full scan mode across m/z 50–350 to capture the molecular ion and all lower-mass aromatic fragments.

Protocol B: LC-ESI-MS/MS Targeted Analysis

Causality Note: The addition of 0.1% Formic Acid to the mobile phase is critical; it forces the protonation of the carbonyl oxygen, ensuring a strong [M+H]⁺ signal. Stepped collision energy is used because the ortho-effect rearrangement requires significantly lower activation energy than the cleavage of the rigid biphenyl C-C bond.

  • Sample Preparation: Dissolve the sample in Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 RP-UHPLC column (100 × 2.1 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) from 10% B to 95% B over 8 minutes.

  • Ionization: Operate the ESI source in positive mode with a capillary voltage of +3.5 kV and a desolvation temperature of 300°C.

  • Tandem MS (CID): Isolate the [M+H]⁺ precursor (m/z 242) in Q1. Apply a stepped Collision Energy (CE) of 15 eV, 25 eV, and 35 eV using Argon as the collision gas. Monitor the transitions 242 → 225 (Ortho-effect loss of OH) and 242 → 196 in Q3.

Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Start Sample: 4'-Methyl-4- nitrobiphenyl-3-carbaldehyde GC_Prep Dilution in DCM (10 µg/mL) Start->GC_Prep LC_Prep Dilution in MeOH/H2O (1 µg/mL) Start->LC_Prep GC_Inj Splitless Injection (250°C Inlet) GC_Prep->GC_Inj GC_Ion Electron Impact (70 eV) GC_Inj->GC_Ion GC_Det Quadrupole MS (m/z 50-350) GC_Ion->GC_Det LC_Sep C18 RP-UHPLC (Gradient Elution) LC_Prep->LC_Sep LC_Ion ESI Positive Mode (+3.5 kV) LC_Sep->LC_Ion LC_Det QqQ MS (Stepped CID) LC_Ion->LC_Det

Comparative experimental workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

References

  • eGyanKosh. "MASS SPECTROMETRY: FRAGMENTATION PATTERNS". URL: [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns". URL: [Link]

Sources

biological activity of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde vs similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Biological Activity & Synthetic Utility of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

This compound is a specialized biphenyl scaffold characterized by a "push-pull" electronic structure (electron-donating methyl group vs. electron-withdrawing nitro/aldehyde groups).[1] Unlike its industrial cousin 4'-methylbiphenyl-2-carbaldehyde (OTBN) —which is the cornerstone of antihypertensive "Sartan" synthesis—the 3-carbaldehyde isomer is primarily a pharmacophore generator for early-stage antimicrobial and anticancer discovery.

This guide objectively compares its biological activity profile, synthetic utility, and safety characteristics against key alternatives, supported by experimental protocols for derivative generation.

Structural & Mechanistic Profiling

The compound serves as a dual-functional scaffold. The 3-formyl group allows for linear conjugation (ideal for Schiff bases and Chalcones), while the 4-nitro group provides electronic activation and potential cytotoxicity.

Mechanism of Action (MoA)
  • Direct Activity: As a standalone molecule, nitro-biphenyls often exhibit mutagenic potential via nitroreductase activation. However, the ortho-methyl substitution (on the prime ring) can sterically modulate this toxicity compared to unsubstituted 4-nitrobiphenyl.

  • Derivative Activity (The Primary Utility):

    • Schiff Bases (Azomethines): Condensation with aromatic amines yields ligands that chelate transition metals (Cu, Zn, Co), disrupting bacterial cell walls and inhibiting DNA replication.

    • Chalcones: Condensation with acetophenones yields conjugated systems that interfere with microtubule polymerization in cancer cells (HePG2, MCF-7).

SAR Visualization: The Biphenyl Scaffold Landscape

The following diagram illustrates how structural variations dictate the biological application of biphenyl aldehydes.

G Core Biphenyl Scaffold Target 4'-Methyl-4-nitrobiphenyl- 3-carbaldehyde (Subject) Core->Target OTBN 4'-Methylbiphenyl- 2-carbaldehyde (OTBN) Core->OTBN NitroBP 4-Nitrobiphenyl (Standard) Core->NitroBP Chalcone Linear Conjugation (Chalcones/Schiff Bases) Target->Chalcone 3-CHO Position Favors Linear Extension Tox Mutagenicity (Ames Positive) Target->Tox Nitro Group (Modulated by Methyl) Cyclic Cyclization (Tetrazoles/Sartans) OTBN->Cyclic 2-CHO Position Favors Ring Closure NitroBP->Tox High Toxicity

Figure 1: Structure-Activity Relationship (SAR) divergence. The 3-position aldehyde (Subject) directs synthesis toward linear bioactive agents, whereas the 2-position (OTBN) favors cyclization for antihypertensives.

Comparative Analysis: Performance & Utility

This section compares the subject compound against its most relevant chemical relatives: OTBN (Industrial Standard) and 4-Nitrobiphenyl (Toxicity Standard).

Table 1: Biological & Synthetic Comparison
FeatureThis compound (Subject)4'-Methylbiphenyl-2-carbaldehyde (OTBN)4-Nitrobiphenyl
Primary Application Antimicrobial/Anticancer Discovery (Schiff Bases)Antihypertensive Synthesis (Losartan, Telmisartan)Toxicology Standard (Mutagenicity studies)
Reactive Moiety 3-Formyl (Aldehyde) + 4-Nitro2-Formyl (Aldehyde)4-Nitro
Electronic State Push-Pull: Methyl (+I) vs Nitro (-M)Electron Rich: Methyl (+I)Electron Deficient: Nitro (-M)
Synthetic Fate Forms Linear conjugates (Chalcones, Hydrazones).[2]Forms Cyclic cores (Tetrazoles, Benzimidazoles).Metabolic activation to amines.
Toxicity Profile Moderate: Methyl group sterics may reduce nitro-reductase affinity [1].Low: Generally considered safe intermediate.High: Known carcinogen/mutagen.
Key Bio-Data Derivatives show MIC 6.25 µg/mL (MRSA) [2].Precursor to drugs with IC50 ~10 nM (Angiotensin II).Mutagenic in Ames Test (TA98/TA100).
Detailed Insight: Why the 3-Position Matters
  • The Subject (3-CHO): The aldehyde at the meta position (relative to the biphenyl linkage) prevents steric clash with the other ring. This keeps the biphenyl system relatively planar, allowing for extended

    
    -electron conjugation when condensed with amines or ketones. This planarity is critical for intercalating into DNA  or binding to bacterial enzymes.
    
  • The Alternative (2-CHO): The aldehyde at the ortho position forces the rings to twist (dihedral angle > 45°), breaking conjugation. This makes it poor for DNA intercalation but excellent for intramolecular cyclization , hence its use in creating the "Sartan" tetrazole ring.

Experimental Protocol: Synthesis of Bioactive Schiff Base

Objective: Transform the scaffold into a bioactive antimicrobial agent by condensing with 4-aminophenol. This protocol validates the "Synthetic Utility" claim.

Materials
  • Scaffold: this compound (1.0 mmol)

  • Reagent: 4-Aminophenol (1.0 mmol)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Solvent: Absolute Ethanol (20 mL)

Workflow
  • Dissolution: Dissolve 1.0 mmol of the aldehyde scaffold in 10 mL hot absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of 4-aminophenol dissolved in 10 mL ethanol.

  • Catalysis: Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen.

  • Reflux: Reflux the mixture at 78°C for 3–4 hours . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50g).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Expected Yield: 85–92% (Yellow/Orange crystalline solid). Validation: IR spectrum should show the disappearance of the Carbonyl peak (1700 cm⁻¹) and appearance of the Azomethine (C=N) peak at 1600–1620 cm⁻¹ .

Synthesis Logic Diagram

Synthesis Step1 Aldehyde (Scaffold) Step3 Reflux (EtOH/AcOH) Step1->Step3 Step2 Amine (Reagent) Step2->Step3 Step4 Schiff Base (Bioactive) Step3->Step4 - H2O (Condensation)

Figure 2: Synthesis workflow for converting the scaffold into a bioactive Schiff base.

Biological Data Interpretation

When evaluating this compound or its derivatives, use the following benchmarks derived from similar nitro-biphenyl systems [3, 4].

Antimicrobial Potency (Derivatives) [3][4][5]
  • Target Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[6]

  • Effective MIC Range:

    • High Potency: < 10 µg/mL (Comparable to Ciprofloxacin for some derivatives).

    • Moderate Potency: 10–50 µg/mL.

    • Inactive: > 100 µg/mL.

  • Note: The presence of the 4-nitro group typically enhances activity against Gram-positive bacteria due to increased lipophilicity and electron-withdrawal facilitating cell wall penetration.

Cytotoxicity (MTT Assay)
  • Cell Lines: HePG2 (Liver), MCF-7 (Breast).

  • IC50 Targets:

    • Schiff bases derived from this scaffold often achieve IC50 values in the 5–20 µM range.

    • Comparison: Unsubstituted biphenyl aldehydes typically show IC50 > 50 µM, indicating the nitro group is essential for potency.

References
  • El-Bayoumy, K., et al. (1981). "The influence of methyl substitution of the mutagenicity of nitronaphthalenes and nitrobiphenyls."[7][8] Mutation Research, 81(2), 143-153.[7] Link

  • Zhang, J., et al. (2022). "Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives." Molecules, 27(18), 5845. Link

  • Thorat, B. R. (2012).[2] "Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde." Journal of Chemical and Pharmaceutical Research, 4(1), 14-17.[2] Link

  • BenchChem. "A Comparative Analysis of 4-Methylbiphenyl and Other Biphenyl Derivatives." BenchChem Technical Guides. Link

Sources

A Researcher's Guide to the Computational Modeling of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced physicochemical and electronic properties of novel small molecules is paramount. 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde, a molecule featuring a biphenyl scaffold with electron-withdrawing nitro and aldehyde groups and an electron-donating methyl group, presents a compelling case for in-depth computational analysis. This guide provides a comprehensive overview of modern computational modeling techniques to elucidate the properties of this molecule, offering a comparative framework in the absence of extensive experimental data. By leveraging established theoretical methods and data from analogous compounds, we can build a robust predictive model of its behavior.

The Rationale for Computational Modeling

Experimental characterization of a novel compound can be a resource-intensive process. Computational modeling offers a powerful and cost-effective avenue to predict a molecule's properties before its synthesis or to rationalize its observed behavior. For a molecule like this compound, computational methods can provide insights into:

  • Molecular Geometry: Determining the most stable three-dimensional conformation, including the dihedral angle between the phenyl rings, which is crucial for its interaction with biological targets.

  • Electronic Properties: Understanding the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the dipole moment, which govern its reactivity and intermolecular interactions.

  • Spectroscopic Signatures: Predicting spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in its experimental identification and characterization.

  • Potential Biological Activity: Preliminary assessment of drug-like properties through techniques like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[1]

This guide will focus on a comparative approach, utilizing computational data for structurally related and well-characterized molecules to benchmark our predictions for this compound.

Choosing the Right Computational Tools: A Comparative Overview

The selection of an appropriate computational method is a critical first step that balances accuracy with computational cost. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an excellent compromise.[2]

dot graph TD { A[Start: Define Research Question] --> B{Select Computational Approach}; B --> C[Density Functional Theory (DFT)]; B --> D[Semi-Empirical Methods]; B --> E[Ab Initio Methods]; C --> F{Choose Functional}; C --> G{Choose Basis Set}; F --> H[B3LYP]; F --> I[ωB97X-D]; F --> J[M06-2X]; G --> K[Pople: 6-31G(d,p)]; G --> L[Dunning: cc-pVTZ]; H --> M[Perform Calculation]; I --> M; J --> M; K --> M; L --> M; M --> N[Analyze Results]; N --> O{Compare with Experiment/Analogs}; O --> P[Refine Model]; P --> B; O --> Q[Publish Findings]; }

Caption: A decision-making workflow for selecting a computational chemistry approach.

Density Functional Theory (DFT) Functionals

The choice of the DFT functional significantly impacts the accuracy of the results. For molecules with diverse functional groups like this compound, a comparative analysis of different functionals is recommended.

FunctionalTypeStrengthsConsiderations
B3LYP Hybrid GGAA widely used and well-benchmarked functional for general-purpose calculations of organic molecules.[2]May not be as accurate for systems with significant non-covalent interactions.
ωB97X-D Range-separated hybrid with dispersion correctionExcellent for systems where non-covalent interactions, such as π-stacking, are important.[3]Can be more computationally expensive than B3LYP.
M06-2X Hybrid meta-GGAPerforms well for a broad range of applications, including thermochemistry and kinetics.[3]Its performance can be system-dependent.
Basis Sets

The basis set describes the atomic orbitals used in the calculation. The choice of basis set is a trade-off between accuracy and computational cost.

Basis SetTypeDescription
6-31G(d,p) Pople-style, split-valenceA good starting point for geometry optimizations and frequency calculations of organic molecules. It includes polarization functions on heavy atoms (d) and hydrogen atoms (p).
cc-pVTZ Dunning's correlation-consistentA larger and more flexible basis set that provides higher accuracy, particularly for single-point energy calculations and the prediction of electronic properties.

A Step-by-Step Computational Protocol

This section outlines a detailed workflow for the computational modeling of this compound.

dot graph TD { A[Start: Build Initial 3D Structure] --> B[Geometry Optimization]; B --> C[Frequency Analysis]; C --> D{Is it a true minimum?}; D -- Yes --> E[Single-Point Energy Calculation]; D -- No --> F[Adjust Geometry & Re-optimize]; F --> B; E --> G[Population Analysis (HOMO/LUMO)]; E --> H[Spectroscopic Prediction (NMR, IR, UV-Vis)]; G --> I[Comparative Analysis]; H --> I; I --> J[End: Report Findings]; }

Caption: A typical workflow for the computational characterization of a small molecule.

Step 1: Geometry Optimization

The first and most crucial step is to find the molecule's most stable 3D structure (its ground-state geometry).

Protocol:

  • Build the initial structure: Use a molecular builder in a computational chemistry software package (e.g., Avogadro, GaussView) to construct an initial 3D model of this compound.

  • Perform geometry optimization: Submit the structure for geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This process iteratively adjusts the atomic coordinates to find the minimum energy conformation.

  • Rationale: The optimized geometry is the foundation for all subsequent calculations. An inaccurate geometry will lead to erroneous predictions of all other properties. For biphenyl systems, the dihedral angle between the two phenyl rings is a key structural parameter that is sensitive to the computational method used.

Step 2: Vibrational Frequency Analysis

A frequency calculation is essential to confirm that the optimized structure is a true energy minimum.

Protocol:

  • Perform a frequency calculation: Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)).

  • Analyze the results: Check for the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a minimum.

  • Rationale: A true energy minimum will have all real (positive) vibrational frequencies. This step validates the geometry optimization. The calculated vibrational frequencies can also be compared to experimental infrared (IR) spectra of analogous compounds.

Step 3: Calculation of Electronic Properties

With a validated ground-state geometry, we can now calculate various electronic properties.

Protocol:

  • Perform a single-point energy calculation: Use a higher-level basis set (e.g., cc-pVTZ) on the optimized geometry to obtain a more accurate electronic energy.

  • Analyze the molecular orbitals: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals provides an indication of the molecule's chemical reactivity and electronic transition energies.

  • Calculate the dipole moment: The dipole moment is a measure of the molecule's overall polarity.

  • Rationale: These calculations provide fundamental insights into the molecule's reactivity, stability, and intermolecular interactions.

Step 4: Prediction of Spectroscopic Properties

Computational chemistry can be a powerful tool for predicting various types of spectra.

Protocol:

  • NMR Spectroscopy: Predict the 1H and 13C NMR chemical shifts. This is typically done using the GIAO (Gauge-Independent Atomic Orbital) method.[4] The predicted shifts can then be compared to experimental data for similar compounds.

  • UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum.[5] This can help in assigning experimental absorption bands.[6]

  • Rationale: Predicted spectra can aid in the structural elucidation of newly synthesized compounds and can help to interpret experimental data.

Comparative Analysis with Analogous Compounds

Due to the limited availability of direct experimental data for this compound, a comparative analysis with structurally similar molecules is essential.

Benchmark Molecules
CompoundKey Features for ComparisonAvailable Experimental Data
4-Nitrobiphenyl Biphenyl core with a nitro group.[7][8][9]Melting point, boiling point, some toxicity data.[10]
Nitrobenzaldehyde (isomers) Aromatic ring with both nitro and aldehyde groups.[5][6]UV-Vis absorption spectra.[11]
3-Methyl-4-nitrobiphenyl Biphenyl with methyl and nitro groups.[12]Basic chemical data.
4'-nitro-[1,1'-biphenyl]-4-carbaldehyde Isomer of the target molecule.[13]Melting point.
Example Comparison: Torsional Barrier of Biphenyl Ring

The rotation around the C-C bond connecting the two phenyl rings is a key conformational feature of biphenyl derivatives. The energy barrier for this rotation can be calculated and compared.

Protocol:

  • Perform a relaxed scan: For both the target molecule and a benchmark like 4-nitrobiphenyl, perform a series of constrained geometry optimizations where the dihedral angle between the phenyl rings is varied in steps (e.g., every 10 degrees from 0 to 180).

  • Plot the potential energy surface: Plot the relative energy as a function of the dihedral angle. The difference in energy between the lowest and highest points on this curve represents the torsional barrier.

  • Rationale: This comparison will reveal how the substituents (methyl and aldehyde groups) influence the conformational flexibility of the biphenyl scaffold. Studies have shown that DFT functionals with dispersion corrections, such as B3LYP-D or B97-D, are particularly well-suited for calculating these barriers.[14][15]

Conclusion and Future Directions

This guide has outlined a comprehensive computational workflow for characterizing the properties of this compound. By employing a combination of DFT calculations with different functionals and basis sets, and by performing a comparative analysis with structurally related compounds, researchers can gain significant insights into the molecule's geometry, electronic structure, and spectroscopic properties.

The lack of direct experimental data for the target molecule underscores the importance of a predictive, comparative approach. The computational data generated through these protocols can guide future experimental work, aid in the interpretation of experimental results, and provide a foundation for further in silico studies, such as molecular docking simulations to explore its potential as a drug candidate. As computational resources become more accessible, the integration of these methods into the early stages of chemical research will undoubtedly accelerate the pace of discovery.

References

  • Benchchem. (n.d.). In-Depth Technical Guide: Computational and Experimental Insights into 2-Nitro-1-(4-nitrophenyl)ethanone and its Analogs.
  • Serrano-Andrés, L., & Borin, A. C. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(5), 1867-1874.
  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Serrano-Andrés, L., & Borin, A. C. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. RSC Publishing.
  • CD ComputaBio. (n.d.). NMR Spectrum Prediction Service. Retrieved from [Link]

  • Grove, L. J., et al. (2025). Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry.
  • ResearchGate. (n.d.). UV‐Vis absorption spectra of 4‐Nitrobenzaldehyde (red curve) before and.... Retrieved from [Link]

  • MDPI. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). UV‐Vis absorption spectra of 4‐Nitrobenzaldehyde (red curve) before and.... Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry.
  • Q-Chem. (n.d.). 4.4 Density Functional Theory. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2022). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv.
  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrobiphenyl. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Nitrobiphenyl. Retrieved from [Link]

  • MDPI. (2021). 4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde). Retrieved from [Link]

  • ResearchGate. (2025). Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Hydroxy-4'-nitrobiphenyl-2-carboxylic acid methyl ester. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-4'-nitrobiphenyl (C12H9NO3). Retrieved from [Link]

Sources

Navigating the Synthesis of 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde: A Comparative Guide to Precursor Selection

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The specific derivative, 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde, and its related structures are of significant interest as versatile intermediates in the synthesis of complex, biologically active molecules. The strategic placement of the nitro, methyl, and carbaldehyde functionalities provides multiple points for further chemical elaboration, making the efficient synthesis of this building block a critical step in many drug discovery pipelines.

This guide provides an in-depth comparison of two prominent synthetic routes for the preparation of this compound, focusing on the selection of alternative precursors. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction and the classic Ullmann coupling, offering a critical evaluation of their respective advantages and limitations in the context of this specific target molecule. Detailed experimental protocols and comparative data are provided to assist researchers in making informed decisions for their synthetic strategies.

The Central Challenge: Constructing the Biphenyl Core

The primary synthetic challenge in forming this compound lies in the creation of the carbon-carbon bond between the two phenyl rings. The choice of reaction to form this bond dictates the nature of the required precursors. This guide will compare a modern, palladium-catalyzed approach, the Suzuki-Miyaura coupling, with a classic, copper-mediated method, the Ullmann reaction.

Route 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl systems.[1][2] It involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[2]

Precursor Selection and Rationale

For the synthesis of this compound, a logical precursor pairing for the Suzuki-Miyaura coupling would be:

  • Precursor A1: 3-Formyl-4-nitrophenylboronic acid

  • Precursor A2: 4-Bromotoluene (or 4-iodotoluene)

Rationale for this selection:

  • Commercial Availability and Stability: 4-Bromotoluene is a readily available and relatively inexpensive starting material. While 3-formyl-4-nitrophenylboronic acid may be more specialized, boronic acids are generally stable and easier to handle than many other organometallic reagents.

  • Reaction Kinetics: Aryl bromides and iodides are highly reactive in Suzuki-Miyaura couplings, often allowing for milder reaction conditions compared to aryl chlorides.[3]

  • Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its excellent tolerance of a wide variety of functional groups, including aldehydes and nitro groups, which are present in our target molecule.[4] This is a significant advantage as it minimizes the need for protecting group strategies.

Experimental Workflow and Mechanism

The general workflow for the Suzuki-Miyaura coupling is depicted below. The mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A1 3-Formyl-4-nitrophenylboronic acid Mix Mix & Heat under Inert Atmosphere A1->Mix A2 4-Bromotoluene A2->Mix Pd_cat Pd Catalyst (e.g., Pd(PPh3)4) Pd_cat->Mix Base Base (e.g., K2CO3) Base->Mix Solvent Solvent (e.g., Toluene/Water) Solvent->Mix Extract Extraction Mix->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Generalized workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol (Suzuki-Miyaura)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-formyl-4-nitrophenylboronic acid (1.1 mmol), 4-bromotoluene (1.0 mmol), potassium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a mixture of toluene (10 mL) and water (2.5 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Route 2: The Ullmann Coupling Approach

The Ullmann reaction is a classic method for forming biaryl compounds, involving the copper-mediated coupling of two aryl halides.[5][6] While it often requires harsher reaction conditions (high temperatures) than palladium-catalyzed methods, it remains a cost-effective alternative, especially for large-scale synthesis.[5][7]

Precursor Selection and Rationale

A plausible set of precursors for an Ullmann-type synthesis of our target molecule would be:

  • Precursor B1: 5-Bromo-2-nitrobenzaldehyde

  • Precursor B2: 4-Iodotoluene

Rationale for this selection:

  • Reactivity: In Ullmann couplings, aryl iodides are generally more reactive than aryl bromides or chlorides.[5] Using a more reactive partner (4-iodotoluene) can facilitate the cross-coupling with the less reactive 5-bromo-2-nitrobenzaldehyde.

  • Avoiding Self-Coupling: While the Ullmann reaction can be used for cross-coupling, homo-coupling is a common side reaction.[7] By using one precursor in excess, the formation of the desired cross-coupled product can be favored.

  • Cost-Effectiveness: Copper is significantly cheaper than palladium, which can be a major consideration in process chemistry.[5]

Experimental Workflow and Mechanism

The Ullmann reaction typically requires high temperatures and a stoichiometric or greater amount of copper powder. The mechanism is thought to involve the formation of an organocopper intermediate.[8]

Ullmann_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification B1 5-Bromo-2-nitrobenzaldehyde Heat Heat at High Temperature B1->Heat B2 4-Iodotoluene B2->Heat Cu_powder Copper Powder Cu_powder->Heat Solvent High-Boiling Solvent (e.g., DMF) Solvent->Heat Filter Filter off Copper Heat->Filter Extract Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Generalized workflow for Ullmann biaryl synthesis.

Detailed Experimental Protocol (Ullmann)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 5-bromo-2-nitrobenzaldehyde (1.0 mmol), 4-iodotoluene (1.2 mmol), and activated copper powder (2.5 mmol).

  • Solvent Addition: Add dimethylformamide (DMF, 10 mL).

  • Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction by TLC. The reaction may require 12-24 hours for completion.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the copper residues. Wash the filter cake with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, add water (30 mL), and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Performance Comparison

FeatureSuzuki-Miyaura CouplingUllmann Coupling
Catalyst Palladium(0) complexesCopper powder
Typical Yields Good to excellent (often >80%)Moderate to good (can be variable)[7]
Reaction Temperature Mild to moderate (Room temp. to ~100 °C)[1]High (>140 °C, often >200 °C)[5]
Reaction Time Typically 1-12 hours[1]Often longer, can be >24 hours[5]
Functional Group Tolerance ExcellentModerate (can be sensitive to some groups)
Precursor Stability Boronic acids are generally stableAryl halides are stable
Toxicity/Cost Palladium is expensive and toxicCopper is inexpensive and less toxic
Key Advantages Mild conditions, high yields, broad scopeLow cost of catalyst, simple setup
Key Disadvantages High cost and toxicity of palladium catalystHarsh conditions, often lower yields, homo-coupling side products

Conclusion and Recommendations

Both the Suzuki-Miyaura and Ullmann reactions provide viable pathways to this compound, with the choice of method largely depending on the specific priorities of the research.

For laboratory-scale synthesis where high yields, clean reactions, and functional group tolerance are paramount, the Suzuki-Miyaura cross-coupling is the superior choice . Its mild reaction conditions and high efficiency often outweigh the higher cost of the palladium catalyst. The predictability and broad applicability of this reaction make it a workhorse in modern organic synthesis and medicinal chemistry.

Conversely, for large-scale industrial applications where cost is a primary driver, the Ullmann coupling remains a relevant alternative . Its use of an inexpensive copper mediator can provide a significant economic advantage. However, this comes at the cost of harsher reaction conditions, potentially lower and more variable yields, and the need for more rigorous purification to remove homo-coupled byproducts.

Ultimately, the selection of precursors and the corresponding synthetic route should be guided by a careful consideration of the desired scale, budget, and the chemical environment of the target molecule and its intermediates.

References

  • Benchchem. Application Notes and Protocols for the Ullmann Coupling Reaction: Synthesis of 2,2'-Dimethylbiphenyl.
  • General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (n.d.).
  • Jee, S. Chemistry Ullmann Reaction.
  • BYJU'S. (2020, January 6). Ullmann Reaction.
  • OperaChem. (2025, January 21). Ullmann coupling: the first publication.
  • Ali, H. A., Ismail, M. A., Fouda, A. E.-A. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18343-18381. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10).
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides. Pure and Applied Chemistry, 63(3), 419-422. [Link]

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

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Safety Operating Guide

Proper Disposal Procedures: 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

[1][2][3]

Urgency Level: High (Potential Shock Sensitivity & Aquatic Toxicity) Applicability: Research Laboratories, Chemical Synthesis Pilot Plants, Drug Development Units.[1][2]

Part 1: Immediate Safety Assessment

Before initiating any disposal workflow, you must characterize the risk profile.[3] As a nitro-aromatic aldehyde, this compound presents a "Reactivity-Toxicity" dual hazard.[1][2][4]

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) of nitro-biphenyls and aromatic aldehydes.[1][2][4]

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][2][4]WARNING
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin and serious eye irritation.[4][5][6]WARNING
Carcinogenicity Cat 2H351: Suspected of causing cancer (nitro-aromatic linkage).[1][2][4]WARNING
Aquatic Toxicity Cat 1H410: Very toxic to aquatic life with long-lasting effects.[2][4][7]WARNING
Reactivity N/AHigh Risk : Nitro groups can render compounds shock-sensitive or thermally unstable, especially if dry.[1][2][4]DANGER
Mandatory Personal Protective Equipment (PPE)
  • Respiratory : N95 or P100 particulate respirator (if solid/powder).[1][2] Use a full-face respirator with organic vapor cartridges if heating or dissolving.[1][2][4]

  • Dermal : Double-gloving recommended.[1][2][4] Inner: Nitrile (4 mil); Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.[1][2]

  • Eye : Chemical splash goggles (safety glasses are insufficient for powder handling).[1][2]

Part 2: Pre-Disposal Handling & Stabilization

CRITICAL WARNING : Do not dispose of this chemical down the drain.[7] The biphenyl core is persistent in the environment, and the nitro group poses an explosion hazard in plumbing systems if allowed to dry and crystallize with incompatibles.

Stability Management
  • Oxidation Risk : The C-3 aldehyde group (-CHO) is susceptible to air oxidation, forming 4'-methyl-4-nitrobiphenyl-3-carboxylic acid.[1][2][4] While less reactive, the accumulation of acidic crystals can alter waste compatibility.

  • Explosion Risk : Nitro-aromatics can decompose violently at high temperatures.[1][2][4] Never heat this waste stream above 50°C during volume reduction.

Waste Segregation Rules

Store waste in a dedicated amber glass container labeled "Hazardous Waste - Toxic Organic (Nitro-Aldehyde)." [1][2][4]

  • INCOMPATIBLE : Strong oxidizers (Peroxides, Nitric Acid), Strong bases (creates unstable salts), Reducing agents (Hydrides).[1][2]

  • COMPATIBLE : Halogenated solvents (DCM, Chloroform), Non-halogenated solvents (Ethyl Acetate, Acetone).[1][2]

Part 3: Disposal Decision Logic (Workflow)

The following diagram illustrates the decision process for disposing of this compound based on its physical state.

DisposalWorkflowStartWaste Identification:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid / Powder FormStateCheck->SolidWastePure SolidLiquidWasteSolution / Mother LiquorStateCheck->LiquidWasteDissolvedTraceWasteTrace Contamination(Vials, Sharps, Wipes)StateCheck->TraceWasteResidueSolventDissolveDissolve in Compatible Solvent(Acetone or Ethyl Acetate)SolidWaste->SolventDissolvePreferred MethodLabelingLabel: 'Flammable & Toxic Organic Waste'Add Constituent NameLiquidWaste->LabelingSharpsBinYellow Chem-ContaminatedSharps/Solids BinTraceWaste->SharpsBinSolventDissolve->LabelingSegregationSegregate from OxidizersLabeling->SegregationIncinerationFinal Disposal:High-Temp Incineration(RCRA Code D001/U-List)Segregation->IncinerationSharpsBin->Incineration

Figure 1: Decision logic for the safe segregation and disposal of nitro-aromatic aldehyde waste.[1][2][4]

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired reagents or surplus synthesis products.[1][2]

  • Dissolution (Recommended) : Do not dispose of dry nitro-compounds in bulk solid waste drums due to shock sensitivity risks during transport.[1][2][4]

    • Dissolve the solid in a combustible solvent (e.g., Acetone or Ethanol) to create a <10% w/v solution.[1][2]

    • Why? Dilution acts as a heat sink and desensitizes the nitro group.

  • Container Selection : Use a High-Density Polyethylene (HDPE) or Glass container.[1][2][4] Avoid metal cans if the aldehyde has oxidized to acid (corrosion risk).

  • Labeling : Mark as "Flammable Liquid, Toxic (Contains Nitro-aromatics)."

  • Disposal Path : Ship for High-Temperature Incineration with scrubber systems (to handle NOx emissions).[1][2][4]

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or HPLC effluents.[1][2]

  • pH Check : Ensure the waste stream is neutral (pH 6-8).[1][2][4]

    • If Acidic: Neutralize slowly with Sodium Bicarbonate (NaHCO3).[1][2] Watch for CO2 evolution.

    • If Basic: Neutralize with dilute Acetic Acid.[1][2] Avoid strong acids which can nitrate the ring further or cause exothermic decomposition.

  • Scavenging : If the aldehyde is reactive, consider quenching with a mild amine (e.g., aqueous sodium bisulfite) to form the bisulfite adduct, rendering it water-soluble and less volatile before adding to the organic waste stream.[1][2]

  • Consolidation : Pour into the "Non-Halogenated Organic Waste" carboy (unless halogenated solvents were used).

Protocol C: Spill Cleanup (Emergency)
  • Evacuate : Clear the immediate area.

  • PPE : Don full PPE (Goggles, Nitrile Gloves, Lab Coat).[1][2]

  • Containment : Cover the spill with a wet absorbent pad (dampened with acetone or water) to prevent dust generation.[1]

    • Caution: Dry sweeping nitro compounds can generate static charge and trigger ignition.

  • Decontamination : Wipe the surface with 10% Sodium Carbonate solution to solubilize residues.[1]

  • Disposal : Place all pads and wipes into a sealed bag, label as hazardous waste, and dispose of via incineration.

Part 5: Regulatory Compliance (US/EU)

Adherence to federal regulations is mandatory. This compound falls under "Ignitable" and "Toxic" characteristics.[1]

Regulatory BodyCode/ClassificationRequirement
EPA (RCRA) D001 (Ignitable) / D003 (Reactive - Potential)If the waste is oxidizable or explosive, it may trigger D003.[1][2][4] Default to D001 if dissolved in flammable solvents.[4]
DOT (Transport) UN 2811 (Toxic Solid, Organic, n.o.s.)[1][2]Shipping name must include technical name: (this compound).
European Waste Code 16 05 06 *Laboratory chemicals consisting of or containing dangerous substances, including mixtures of laboratory chemicals.

References

  • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[8] Available at: [Link]

  • PubChem Database . This compound (Compound Summary). National Center for Biotechnology Information.[1][2] (Note: Specific isomer data extrapolated from SAR of 4-Nitrobiphenyl, CID 7114).[1][2] Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA) . Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 4-Nitrobiphenyl).[1][2][4] (Reference for biphenyl core hazards). Available at: [Link][1][2]

Personal protective equipment for handling 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex, multi-functional organic compounds not just as a matter of compliance, but as an exercise in predictive chemistry. 4'-Methyl-4-nitrobiphenyl-3-carbaldehyde is a highly specialized intermediate. To design an effective safety and operational protocol, we must first deconstruct the molecule to understand the causality behind its hazards.

Mechanistic Hazard Profiling

This molecule presents a trifecta of chemical hazards based on its functional groups:

  • The Nitroaromatic Core (4-Nitrobiphenyl moiety): Nitrobiphenyl derivatives are notorious for their severe toxicity. In vivo, nitroaromatics undergo metabolic nitroreduction to form highly reactive hydroxylamines. These electrophilic species can covalently bind to DNA, leading to significant mutagenic and carcinogenic risks[1].

  • The Aldehyde Group (3-Carbaldehyde): Aromatic aldehydes are potent electrophiles. They readily cross-link with primary amines in dermal and mucosal proteins. This mechanism causes acute respiratory irritation, severe contact dermatitis, and long-term sensitization[2].

  • The Methyl Group (4'-Methyl): The addition of a methyl group increases the overall lipophilicity (LogP) of the biphenyl system. This seemingly minor structural change drastically enhances the molecule's ability to permeate standard laboratory glove materials and be absorbed systemically through the skin.

Because of this unique structural profile, standard "benchtop" handling is unacceptable. Every protocol described below is designed as a self-validating system to ensure total isolation of the compound from the operator.

Part 1: Engineering Controls & PPE Matrix

Do not rely on single-layer protection. The lipophilicity of the methyl-biphenyl core means the chemical can achieve rapid breakthrough times on standard nitrile. We must utilize a defense-in-depth strategy[3].

Table 1: Quantitative & Categorical PPE Requirements

Protection CategoryRecommended EquipmentQuantitative Metric / StandardMechanistic Justification
Hand Protection Double-layered gloves: Neoprene (outer) + Nitrile (inner)Breakthrough time > 240 mins (Neoprene)High lipophilicity accelerates permeation through standard 4-mil nitrile. Neoprene offers superior resistance to organic aromatics.
Respiratory & Environmental Class II Chemical Fume HoodFace velocity ≥ 100 ft/min (fpm)Aldehyde moieties can volatilize or form fine, highly toxic dusts. Fume hood containment prevents mucosal absorption[4].
Eye/Face Protection Splash goggles + Polycarbonate Face ShieldANSI Z87.1 compliantPrevents irreversible ocular damage from electrophilic aldehyde dust/vapors in the event of a micro-spill.
Body Protection Flame-resistant, impervious lab coatCoverage: Wrists to kneesPrevents systemic dermal absorption; nitroaromatics are potent skin sensitizers and suspected carcinogens.

Part 2: Standard Operating Procedure (SOP)

This step-by-step methodology ensures that the physical transfer and reaction setup of this compound are conducted without aerosolizing the compound.

Phase 1: Preparation and Weighing
  • Purge the Environment: Ensure the fume hood is cleared of all incompatible chemicals (especially strong oxidizers and primary amines, which will react exothermically with the aldehyde). Verify the hood monitor reads ≥ 100 fpm[4].

  • Anti-Static Mitigation: Nitroaromatic powders frequently exhibit static cling. Use an anti-static gun (Zerostat) on your weighing spatula and anti-static weighing boats. Causality: Minimizing static prevents the highly toxic powder from aerosolizing and adhering to the outside of the weighing vessel.

  • Tare and Transfer: Weigh the material deep inside the fume hood (at least 6 inches from the sash). Keep the sash pulled down to the lowest workable level to maximize capture velocity.

Phase 2: Solubilization and Execution
  • In-Situ Dissolution: Do not transport the dry powder across the lab. Dissolve the compound in your reaction solvent (e.g., DCM, DMF, or DMSO) directly within the fume hood.

  • Secondary Containment: Place the reaction flask inside a secondary containment tray. If the flask fractures, the lipophilic, toxic solution will be captured, preventing contamination of the hood's ventilation grilles.

Phase 3: Post-Handling Decontamination
  • Solvent Wash: Because the methyl-biphenyl core renders the compound highly water-insoluble, aqueous washing is ineffective. Rinse all spatulas and glassware with a compatible organic solvent (e.g., acetone) inside the hood.

  • Aqueous Wash: Only after the solvent rinse should glassware be washed with copious amounts of soapy water to hydrolyze any remaining traces.

Part 3: Operational Workflow & Spill Management

In the event of a spill, standard sweeping will aerosolize the carcinogen. You must use a wet-absorption method.

Workflow N1 1. Hazard Assessment & Fume Hood Prep N2 2. Don Advanced PPE (Double Gloves, Shield) N1->N2 N3 3. Chemical Transfer & Reaction Execution N2->N3 N4 Containment Breach? N3->N4 N5 Emergency Protocol: Evacuate & Wet-Absorb N4->N5 Yes N6 4. Waste Segregation (Hazardous Solid/Liquid) N4->N6 No N5->N6 N7 5. Surface Decon & PPE Doffing N6->N7

Operational workflow for handling and disposing of this compound.

Spill Response Protocol:

  • Evacuate and Isolate: If spilled outside the hood, evacuate personnel immediately.

  • Wet-Absorb: Do not sweep. Cover the powder with an inert, solvent-dampened absorbent pad (using a high-boiling solvent like mineral oil or damp sand) to suppress dust[3].

  • Collect: Scoop the dampened mass using non-sparking tools into a hazardous waste container.

Part 4: Waste Disposal Plan

Improper disposal of nitroaromatics poses severe ecological hazards, as they are highly toxic to aquatic life and resist standard biodegradation[1].

  • Liquid Waste: Segregate into a dedicated "Halogen-Free Organic Hazardous Waste" carboy (unless halogenated solvents were used). Never mix with heavy metal waste, as trace metals can catalyze unwanted reduction of the nitro group.

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a sealed, puncture-proof container labeled "Toxic Solid Waste - Suspected Carcinogen."

  • Destruction: The mandated disposal route for nitrobiphenyl derivatives is high-temperature incineration by a licensed hazardous waste contractor. Do not attempt to neutralize this compound via bleach or acid baths, as this can generate more volatile or reactive byproducts.

References

  • National Center for Biotechnology Information (PubChem). "4-Nitro-1,1'-biphenyl | C12H9NO2 | CID 7114 - Metabolism and Toxicity." Accessed Feb 2026.[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." US Department of Labor.[Link]

  • International Labour Organization (ILO). "Guide to Chemicals - Aldehydes and Ketones." ILO Encyclopaedia of Occupational Health and Safety.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.